molecular formula C10H5BrN2 B1603925 4-Bromoisoquinoline-1-carbonitrile CAS No. 27224-09-5

4-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1603925
CAS No.: 27224-09-5
M. Wt: 233.06 g/mol
InChI Key: WYYWXXFJXOJBBJ-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-1-carbonitrile (CAS 27224-09-5) is a versatile brominated isoquinoline derivative of high interest in scientific research and development. This compound serves as a valuable synthetic building block in medicinal chemistry and organic synthesis . Its molecular formula is C 10 H 5 BrN 2 with a molecular weight of 233.06 g/mol . The structure incorporates both a bromine atom and a carbonitrile group on the isoquinoline scaffold, enabling multiple chemical transformations. The bromine substituent makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the construction of more complex molecules . Simultaneously, the electron-withdrawing carbonitrile group can influence the electronic properties of the ring system and can be further functionalized. This combination of features makes it a crucial intermediate in the exploration of new chemical entities, particularly in the synthesis of compounds with potential biological activity . Researchers can utilize this compound for the design and development of novel inhibitors, ligands, and other pharmacologically active molecules. It is supplied with a typical purity of 95% to 98% and should be stored sealed in a dry, room-temperature environment . Please handle with appropriate care; the safety data indicates a Warning hazard classification with the hazard statement H302 (Harmful if swallowed) . This product is intended for research purposes only and is not approved for human or animal use.

Properties

IUPAC Name

4-bromoisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYWXXFJXOJBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619241
Record name 4-Bromoisoquinoline-1-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27224-09-5
Record name 4-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromoisoquinoline-1-carbonitrile: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinoline-1-carbonitrile is a versatile heterocyclic building block that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalized isoquinoline scaffold, featuring a reactive bromine atom, a synthetically malleable nitrile group, and a nitrogen-containing aromatic core, presents a wealth of opportunities for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a particular focus on its burgeoning applications in drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind its utility and the strategic considerations for its deployment in a research setting.

I. Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are rooted in its distinct molecular architecture. The isoquinoline core, a bicyclic aromatic system, imparts a degree of rigidity and planarity, which are often desirable features in molecules designed to interact with biological targets. The strategic placement of the bromo and cyano substituents profoundly influences the molecule's reactivity and electronic properties.

Structural Elucidation

The structure of this compound is characterized by an isoquinoline ring system where a bromine atom is attached at the 4-position and a nitrile group at the 1-position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₀H₅BrN₂[1]
Molecular Weight 233.06 g/mol [1]
CAS Number 27224-09-5[1]
Appearance Not specified, likely a solid
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol.[2]

II. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the isoquinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling. The exact chemical shifts and coupling constants are sensitive to the solvent used. Based on data for 4-bromoisoquinoline, the proton at C3 is expected to be a singlet, while the protons on the benzene ring will show characteristic coupling patterns.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The carbons of the aromatic rings will resonate between 120 and 150 ppm. The carbon atom attached to the bromine (C4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. The most prominent and diagnostic peak for this compound will be the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹.[3] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring will appear in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[4] Common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) and the loss of a hydrogen cyanide molecule ([M-HCN]⁺).

III. Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a building block.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from isoquinoline.

Caption: A typical two-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis of 4-Bromoisoquinoline (Precursor)

This protocol is adapted from a known procedure for the synthesis of 4-bromoisoquinoline.[5]

  • Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.

  • Heating: Stir the mixture and heat to approximately 180°C to obtain a clear yellow solution.

  • Bromine Addition: To this solution, add 35.2 g (0.22 mole) of bromine dropwise via the dropping funnel over a period of about 1 hour and 15 minutes. The evolution of hydrogen chloride should be smooth.

  • Reaction Monitoring: After the addition of bromine is complete, continue heating and stirring at 180°C. The reaction is monitored by the cessation of hydrogen chloride evolution, which may take several hours.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is cooled, and the product, 4-bromoisoquinoline, is isolated and purified using standard techniques such as extraction and distillation or crystallization.

Step-by-Step Experimental Protocol: Cyanation of 4-Bromoisoquinoline (Reissert Reaction)

This is a generalized procedure for the Reissert reaction to introduce the nitrile group.[6]

  • Reaction Setup: To a solution of 4-Bromoisoquinoline in a suitable solvent (e.g., dichloromethane), add an acyl chloride (e.g., benzoyl chloride).

  • Cyanide Addition: Add an aqueous solution of potassium cyanide or trimethylsilyl cyanide (TMSCN) to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Hydrolysis and Isolation: Concentrate the organic layer to obtain the crude Reissert compound. Subject the crude product to acidic or basic hydrolysis to yield this compound, which can then be purified by column chromatography or recrystallization.

Key Reactions and Reactivity

The bromine atom at the C4 position and the nitrile group at the C1 position are the primary sites of reactivity, offering orthogonal handles for further functionalization.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the C4 position, enabling the rapid generation of diverse chemical libraries.

References

Spectroscopic Characterization of 4-Bromoisoquinoline-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic properties of 4-Bromoisoquinoline-1-carbonitrile. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic characteristics is paramount for researchers and drug development professionals. While direct experimental spectra for this specific compound are not widely available in public repositories, this guide leverages established spectroscopic principles and available data from the closely related precursor, 4-Bromoisoquinoline, to provide a comprehensive and predictive analysis.

Introduction: The Significance of this compound

This compound is a substituted isoquinoline derivative featuring a bromine atom at the C4 position and a nitrile group at the C1 position. This unique substitution pattern offers multiple reactive sites for further chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-withdrawing nature of the cyano group and the halogen functionality significantly influences the molecule's reactivity and its interactions with biological targets. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and providing insights into its electronic structure.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The analysis is grounded in the well-documented spectra of 4-Bromoisoquinoline, allowing for a robust, predictive exploration of the target molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and integration provides unambiguous structural information.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve 5-10 mg of sample B in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E Analysis F Tune and shim the probe E->F G Acquire 1H and 13C spectra F->G H Process data (FT, phasing, baseline correction) G->H

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Analysis

Reference Data: 4-Bromoisoquinoline

The ¹H NMR spectrum of 4-Bromoisoquinoline serves as our baseline. The data is typically acquired in deuterated chloroform (CDCl₃) on a 300 MHz or higher spectrometer.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~9.1s-1H
H-3~8.3s-1H
H-5~8.1d~8.01H
H-8~8.0d~8.01H
H-6, H-7~7.7-7.8m-2H

Predicted ¹H NMR Spectrum of this compound

The introduction of a strong electron-withdrawing cyano group at the C1 position will induce significant downfield shifts for adjacent protons, particularly H-8. The proton at C1 is replaced by the cyano group, so its signal will be absent.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Shift
H-3~8.5s-1HDeshielding effect of the C1-CN group.
H-5~8.2d~8.01HMinor inductive effect from C1-CN.
H-8~8.3d~8.01HSignificant deshielding due to proximity to the C1-CN group.
H-6, H-7~7.8-7.9m-2HMinimal change expected.
¹³C NMR Analysis

Reference Data: 4-Bromoisoquinoline

The ¹³C NMR spectrum of 4-Bromoisoquinoline provides insight into the carbon skeleton.

CarbonChemical Shift (δ, ppm)
C-1~152
C-3~143
C-4~122
C-4a~136
C-5~129
C-6~128
C-7~127
C-8~130
C-8a~126

Predicted ¹³C NMR Spectrum of this compound

The carbonitrile group will have a pronounced effect on the chemical shifts of the carbons in the pyridine ring. The C1 carbon will be significantly shifted, and a new signal for the nitrile carbon will appear.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Shift
C-1~135-140Shielding effect of the nitrile group on the attached carbon.
CN ~117 Characteristic chemical shift for a nitrile carbon.
C-3~145Downfield shift due to the influence of the C1-CN group.
C-4~123Minimal change expected.
C-4a~137Minor inductive effect.
C-5~130Minimal change expected.
C-6~129Minimal change expected.
C-7~128Minimal change expected.
C-8~131Minor deshielding effect.
C-8a~127Minor inductive effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

IR_Workflow A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect the background spectrum B->C D Collect the sample spectrum C->D E Process data (baseline correction, peak picking) D->E MS_Workflow A Dissolve sample in a volatile solvent B Inject into Gas Chromatograph (GC) A->B C Separate from impurities B->C D Introduce into Mass Spectrometer (MS) C->D E Ionize (e.g., Electron Ionization) D->E F Detect and record mass spectrum E->F

Physical properties of 4-Bromoisoquinoline-1-carbonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a focused examination of the core physical properties of 4-Bromoisoquinoline-1-carbonitrile (CAS No. 27224-09-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data to offer insights into the practical implications of these properties and the methodologies for their accurate determination.

Introduction: The Structural and Functional Significance of this compound

This compound is a polysubstituted aromatic compound featuring an isoquinoline core. The strategic placement of a bromine atom at the 4-position and a nitrile group at the 1-position creates a molecule with a unique electronic profile and versatile reactivity. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The bromo- and cyano- functionalities serve as key synthetic handles, allowing for further molecular elaboration in drug discovery programs and the development of novel organic materials. An accurate understanding of its physical properties, such as melting and boiling points, is a fundamental prerequisite for its effective use in any research or development setting. These parameters dictate purification strategies (e.g., recrystallization, distillation), inform reaction conditions, and are critical for material characterization and quality control.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by the intermolecular forces governed by its structure. For this compound, the planar aromatic system, the polar nitrile group, and the halogen atom all contribute to its characteristic physical properties.

PropertyValueSource
Boiling Point 375.328 °C (at 760 mmHg)Calculated

Experimental Determination of Melting Point: A Protocol for Scientific Validation

Given the current lack of a definitive melting point for this compound in the literature, this section provides a robust, self-validating protocol for its experimental determination. This procedure is fundamental for any researcher synthesizing or utilizing this compound to ensure identity and purity.

Causality Behind the Experimental Design:

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically <1-2°C). The presence of impurities depresses and broadens this range. Therefore, an accurately measured melting point is a powerful indicator of purity. The choice of a slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring a precise measurement.

Step-by-Step Protocol for Melting Point Determination:
  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will significantly depress the melting point.

    • Finely powder a small amount of the crystalline solid.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat distribution.

  • Apparatus Setup:

    • Utilize a calibrated digital melting point apparatus. Calibration with certified standards (e.g., benzophenone, caffeine) is a prerequisite for trustworthy data.

    • Insert the packed capillary tube into the heating block of the apparatus.

  • Measurement:

    • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected (or, in this case, a broadly estimated) melting point.

    • Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely liquefied (the completion of melting).

    • The melting point is reported as the range between these two temperatures.

  • Validation and Interpretation:

    • A sharp melting range (e.g., 1-2°C) is indicative of high purity.

    • A broad or depressed melting range suggests the presence of impurities. In such cases, purification of the compound (e.g., by recrystallization) is necessary, followed by a re-determination of the melting point.

Visualization of Experimental Workflow

The logical flow for the determination and validation of a compound's melting point is a cornerstone of good laboratory practice.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Validation Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube Powder->Pack Calibrate Calibrate Apparatus Pack->Calibrate Heat Heat Sample (1-2°C/min) Calibrate->Heat Record Record T_onset and T_clear Heat->Record PurityCheck Melting Range < 2°C? Record->PurityCheck Pure Compound is Pure PurityCheck->Pure Yes Impure Compound is Impure PurityCheck->Impure No Purify Purify Sample (e.g., Recrystallization) Impure->Purify Purify->Dry Re-evaluate

Caption: Workflow for the experimental determination of melting point.

Conclusion for the Professional in the Field

While calculated values provide a useful starting point, the physical properties of a compound like this compound must be confirmed through rigorous experimental validation. The boiling point is estimated to be high, suggesting low volatility, a property to consider during high-temperature reactions or purification by distillation. The current absence of a published, experimentally verified melting point necessitates that researchers working with this compound perform this fundamental characterization as a matter of scientific due diligence. The protocol and workflow provided herein serve as a template for generating such reliable and publishable data, contributing to the broader scientific understanding of this important synthetic building block.

4-Bromoisoquinoline-1-carbonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromoisoquinoline-1-carbonitrile and its Derivatives: A Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a technical deep-dive into the synthesis, derivatization, and potential applications of this compound, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the strategic and mechanistic reasoning behind the synthetic pathways and the rationale for its use as a privileged core in designing novel therapeutics.

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2] These molecules exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The strategic importance of the isoquinoline scaffold lies in its rigid, planar structure which provides a well-defined orientation for substituents to interact with biological targets, and its nitrogen atom which can act as a hydrogen bond acceptor or a basic center.

The subject of this guide, this compound, is a particularly valuable derivative. It is decorated with two distinct and orthogonally reactive functional groups: a bromine atom at the C4 position and a nitrile group at the C1 position. This "dual-handle" configuration allows for selective and sequential chemical modifications, making it an exceptionally versatile building block for constructing complex molecular architectures and diverse compound libraries.

Part I: Synthesis of the Precursor — 4-Bromoisoquinoline

The journey to this compound begins with the robust synthesis of its precursor, 4-Bromoisoquinoline. Understanding the synthesis of this core is critical, as its purity and availability are paramount for subsequent steps.

Physicochemical Properties of 4-Bromoisoquinoline

A comprehensive understanding of the physical and chemical properties of this key starting material is essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 1532-97-4[5][6]
Molecular Formula C₉H₆BrN[6]
Molecular Weight 208.05 g/mol [6][7]
Appearance Light yellow crystalline solid[8]
Melting Point 40-43 °C[5][8][9]
Boiling Point 280-285 °C[5][8][9]
Density 1.564 g/cm³[8]
SMILES C1=CC=C2C(=C1)C(=CN=C2)Br
Synthetic Methodologies for 4-Bromoisoquinoline

Two primary, field-proven methodologies are highlighted for the synthesis of 4-Bromoisoquinoline: direct bromination and palladium-catalyzed cyclization.

This classical approach relies on the direct bromination of the isoquinoline core at high temperatures. The reaction proceeds via an electrophilic aromatic substitution mechanism. The use of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene is a common procedure.[10]

Experimental Protocol: Direct Bromination

  • Reaction Setup : In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, combine isoquinoline hydrochloride (0.20 mol) and nitrobenzene (50 ml).

  • Heating : Heat the stirred mixture to approximately 180°C until a clear solution is formed.[10]

  • Bromine Addition : Add bromine (0.22 mol) dropwise over a period of approximately 1.5 hours, maintaining the temperature at 180°C. Hydrogen chloride gas will evolve smoothly.[10]

  • Reaction and Monitoring : After the addition is complete, continue heating and stirring the reaction mixture. The reaction progress can be monitored by observing the cessation of hydrogen chloride evolution, which typically takes 4-5 hours.[10]

  • Work-up and Purification : After cooling, the reaction mixture is typically subjected to a series of extraction and distillation steps to isolate the final product. A common purification involves distillation under reduced pressure.[11]

A more modern and often higher-yielding approach involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.[9][12] This method offers a selective route to 4-bromoisoquinolines under specific catalytic conditions.

Experimental Protocol: Pd-Catalyzed Cyclization

This protocol is a representative example based on published methodologies.[9][12]

  • Reactant Preparation : Synthesize the requisite 2-alkynyl benzyl azide starting material via standard organic chemistry procedures.

  • Catalyst System : In a reaction vessel, combine the 2-alkynyl benzyl azide (1 equiv.), Palladium(II) bromide (PdBr₂), Copper(II) bromide (CuBr₂), and Lithium Bromide (LiBr).[9][12]

  • Solvent and Conditions : The reaction is typically carried out in a solvent such as acetonitrile (MeCN) and heated to 80 °C.[12]

  • Reaction and Monitoring : The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

  • Work-up and Purification : Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the pure 4-bromoisoquinoline.

Synthesis Workflow Diagram

cluster_0 Method A: Direct Bromination cluster_1 Method B: Pd-Catalyzed Cyclization Isoquinoline HCl Isoquinoline HCl ReactionA Heat (180°C) Nitrobenzene Isoquinoline HCl->ReactionA Bromine Bromine Bromine->ReactionA Product 4-Bromoisoquinoline ReactionA->Product High Temp Electrophilic Substitution Azide 2-Alkynyl Benzyl Azide ReactionB Heat (80°C) Acetonitrile Azide->ReactionB Catalyst PdBr₂/CuBr₂/LiBr Catalyst->ReactionB ReactionB->Product Electrocyclization

Caption: Comparative workflows for the synthesis of 4-Bromoisoquinoline.

Part II: Introduction of the Carbonitrile — Synthesis of this compound

With pure 4-bromoisoquinoline in hand, the next critical step is the introduction of the carbonitrile group at the C1 position. This transformation is not trivial, as the isoquinoline ring's electronics must be properly manipulated to facilitate nucleophilic attack at this position. The strategies are analogous to those used for related isomers, such as 6-bromoisoquinoline-1-carbonitrile.[13]

Method A: The Reissert Reaction

The Reissert reaction is a classic and powerful method for functionalizing the C1 position of isoquinolines. It involves the formation of a "Reissert compound" intermediate, which is then treated to reveal the nitrile.

Experimental Protocol: Reissert Reaction

This protocol is adapted from established procedures for isoquinolines.[13]

  • Reissert Compound Formation : Vigorously stir a two-phase system of 4-bromoisoquinoline in a non-polar organic solvent (e.g., dichloromethane) and an aqueous solution of a cyanide source (e.g., potassium cyanide). Add an acylating agent, such as benzoyl chloride, to the mixture. The reaction forms the N-acyl-1-cyano-1,2-dihydroisoquinoline intermediate.

  • Isolation : Once the reaction is complete (monitored by TLC), separate the organic layer. Wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to yield the crude Reissert compound.

  • Rearomatization/Hydrolysis : Treat the crude Reissert compound with a base (e.g., sodium hydroxide in aqueous methanol) or acid to eliminate the acyl group and restore aromaticity, yielding this compound.

  • Purification : Purify the final product using column chromatography or recrystallization.

Method B: Cyanation via an N-Oxide Intermediate

This alternative route involves the initial oxidation of the isoquinoline nitrogen to an N-oxide. This modification activates the C1 position, making it highly susceptible to nucleophilic attack by a cyanide source.[13]

Experimental Protocol: N-Oxide Cyanation

This protocol is adapted from established procedures for isoquinolines.[13]

  • N-Oxide Formation : Dissolve 4-bromoisoquinoline in a suitable solvent like dichloromethane. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C and allow the reaction to warm to room temperature. Stir until completion.

  • N-Oxide Isolation : Perform an aqueous work-up to remove excess oxidant and byproducts. Isolate the 4-Bromoisoquinoline-N-oxide.

  • Cyanation : Dissolve the isolated N-oxide in a solvent like acetonitrile or dichloromethane. Add a cyanide source, typically trimethylsilyl cyanide (TMSCN), often in the presence of an activating agent like benzoyl chloride or dimethylcarbamoyl chloride.[13]

  • Work-up and Purification : Quench the reaction and perform an extractive work-up. Purify the resulting this compound by column chromatography.

Part III: Derivatization Strategies: Unleashing the Scaffold's Potential

The synthetic utility of this compound stems from the ability to selectively modify the bromo and nitrile functionalities.

Transformations at the C4-Position (Bromo Group)

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

  • Suzuki Coupling : Reaction with boronic acids or esters introduces aryl or heteroaryl groups.

  • Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl moieties.

  • Buchwald-Hartwig Amination : Reaction with amines introduces substituted amino groups.

  • Stille Coupling : Reaction with organostannanes introduces alkyl, vinyl, or aryl groups.

Transformations at the C1-Position (Nitrile Group)

The nitrile group is a versatile functional group that can be converted into several other key moieties.

  • Reduction to Amine : Using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation yields a primary aminomethyl group, a key pharmacophore.

  • Hydrolysis to Carboxylic Acid : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, which can be further derivatized into esters or amides.

  • Formation of Tetrazoles : Reaction with sodium azide (NaN₃) in the presence of a Lewis acid produces a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

Derivatization Logic Diagram

cluster_C4 C4-Position Derivatization (Cross-Coupling) cluster_C1 C1-Position Derivatization (Nitrile Rxns) Core This compound Suzuki Suzuki (Ar-B(OH)₂) Core->Suzuki Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Reduction Reduction (LiAlH₄) Core->Reduction Hydrolysis Hydrolysis (H₃O⁺/OH⁻) Core->Hydrolysis Tetrazole Tetrazole Formation (NaN₃) Core->Tetrazole Product_Aryl 4-Aryl-isoquinoline- 1-carbonitrile Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-isoquinoline- 1-carbonitrile Sonogashira->Product_Alkynyl Product_Amino 4-Amino-isoquinoline- 1-carbonitrile Buchwald->Product_Amino Product_Amine 4-Bromo-1-(aminomethyl) -isoquinoline Reduction->Product_Amine Product_Acid 4-Bromo-isoquinoline- 1-carboxylic acid Hydrolysis->Product_Acid Product_Tetrazole 4-Bromo-1-(1H-tetrazol-5-yl) -isoquinoline Tetrazole->Product_Tetrazole

Caption: Key derivatization pathways for the this compound scaffold.

Part IV: Applications in Medicinal Chemistry and Drug Development

The true value of this scaffold is realized in its application to drug discovery programs. While specific biological data for this compound derivatives are emerging, the broader isoquinoline class provides a strong rationale for their development.[1] Isoquinoline derivatives have been investigated for a multitude of diseases, acting on various biological targets.[2][3]

Potential Therapeutic Areas
  • Oncology : Many isoquinoline alkaloids show anticancer properties by targeting DNA, topoisomerase enzymes, or critical signaling kinases.[3]

  • Infectious Diseases : The scaffold is present in compounds with antibacterial, antifungal, and antiviral activities.[2][4]

  • Neurodegenerative Disorders : The tetrahydroisoquinoline (THIQ) core, readily accessible from the isoquinoline skeleton, is a well-established framework for compounds targeting CNS disorders.[14][15]

Hypothesized Signaling Pathway Involvement

Derivatives from this scaffold could potentially modulate key cellular signaling pathways implicated in disease. For instance, many kinase inhibitors feature heterocyclic cores. By decorating the 4- and 1-positions with appropriate pharmacophores, it is plausible to design inhibitors targeting pathways like MAPK/ERK or PI3K/Akt, which are crucial in cancer cell proliferation and survival.

Derivative Isoquinoline Derivative RAF RAF Derivative->RAF Inhibition Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

References

Methodological & Application

The Strategic Utility of 4-Bromoisoquinoline-1-carbonitrile in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the isoquinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the diverse array of functionalized isoquinolines, 4-Bromoisoquinoline-1-carbonitrile has emerged as a particularly versatile and powerful building block for the synthesis of complex pharmaceutical intermediates. Its unique bifunctional nature, featuring a reactive bromine atom at the C-4 position and a synthetically malleable carbonitrile group at the C-1 position, offers medicinal chemists a strategic platform for molecular elaboration and the construction of novel drug candidates.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the key synthetic transformations where this intermediate plays a pivotal role, supported by detailed, field-proven protocols and an analysis of the underlying chemical principles that govern its reactivity.

The Chemical Versatility of this compound

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The bromine atom at the C-4 position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the carbonitrile group at the C-1 position serves as a versatile handle for a range of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or conversion into other heterocyclic systems. This dual functionality allows for a modular and convergent approach to the synthesis of complex molecular architectures.

Application in the Synthesis of Kinase Inhibitors

The isoquinoline nucleus is a common feature in many approved and investigational kinase inhibitors.[4] The strategic functionalization of the this compound scaffold provides a direct route to novel kinase inhibitor libraries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are instrumental in this regard.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely employed to introduce aryl and heteroaryl moieties at the C-4 position of the isoquinoline ring.[5][6] This transformation is crucial for exploring the structure-activity relationship (SAR) of kinase inhibitors, as the nature of the substituent at this position often plays a significant role in target binding and selectivity.

General workflow for kinase inhibitor synthesis via Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a generalized method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Parameter Value Rationale
Starting Material This compound1.0 equiv
Coupling Partner Arylboronic acid or ester1.2 equiv
Catalyst Pd(PPh₃)₄0.05 equiv
Base K₂CO₃2.0 equiv
Solvent 1,4-Dioxane/H₂O (4:1)Degassed
Temperature 90-100 °CTo ensure reaction completion
Time 12-24 hMonitored by TLC/LC-MS

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylisoquinoline-1-carbonitrile.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L_nPd(II)(Aryl)(Br) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR'R'', Base PdII_Amine L_nPd(II)(Aryl)(NR'R'') Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Product Aryl-NR'R'' Red_Elim->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Adapted Buchwald-Hartwig Amination of this compound

This protocol is adapted from a kiloscale synthesis of a related compound and provides a starting point for optimization.[1]

Parameter Value Rationale
Starting Material This compound1.0 equiv
Coupling Partner Amine (e.g., aniline)1.2 equiv
Catalyst Pd₂(dba)₃0.02 equiv
Ligand Xantphos0.04 equiv
Base NaOtBu1.4 equiv
Solvent TolueneAnhydrous
Temperature 110 °CTo drive the reaction to completion
Time 16 hMonitored by TLC/LC-MS

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 4-aminoisoquinoline-1-carbonitrile derivative.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for the treatment of cancers with deficiencies in DNA repair pathways.[11][12] The isoquinolinone scaffold is a key pharmacophore in several potent PARP inhibitors.[13] While direct synthesis from this compound is not explicitly detailed in the provided search results, the conversion of the nitrile to a carboxamide and subsequent cyclization strategies can be envisioned to construct the core of PARP inhibitors. The 4-position offers a valuable vector for introducing substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

Other Important Transformations

Beyond the synthesis of kinase and PARP inhibitors, this compound is a versatile intermediate for a range of other synthetic transformations.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling allows for the introduction of terminal alkynes at the C-4 position, providing access to a class of compounds with diverse applications, including their use as synthetic intermediates and in materials science.[9][14] A general protocol for a similar heterocyclic system can be adapted.[7]

Heck Reaction: Alkenylation of the Isoquinoline Core

The Heck reaction enables the coupling of 4-bromoisoquinoline with alkenes to form 4-alkenylisoquinolines.[15][16][17] This reaction has been successfully applied to 4-bromoisoquinoline for the synthesis of C4-substituted isoquinolines with cytotoxic activity.[18]

Protocol 3: Heck Reaction of 4-Bromoisoquinoline

This protocol is based on a reported procedure for the synthesis of cytotoxic C4-substituted isoquinolines.[18]

Parameter Value Rationale
Starting Material 4-Bromoisoquinoline1.0 equiv
Coupling Partner Methyl acrylate1.3 equiv
Catalyst Palladium(II) acetate0.023 equiv
Ligand Triphenylphosphine0.023 equiv
Base Triethylamine1.7 equiv
Solvent Acetonitrile-
Temperature RefluxTo ensure reaction completion
Time 24 hMonitored by TLC

Step-by-Step Methodology:

  • A mixture of 4-bromoisoquinoline (1.0 equiv), methyl acrylate (1.3 equiv), triethylamine (1.7 equiv), triphenylphosphine (0.023 equiv), and palladium(II) acetate (0.023 equiv) in acetonitrile is refluxed for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and evaporated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-alkenylisoquinoline derivative.

Conclusion

This compound is a high-value, versatile building block in pharmaceutical synthesis. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions at the C-4 position, coupled with the synthetic flexibility of the C-1 carbonitrile, provides a powerful platform for the rapid generation of diverse and complex molecular scaffolds. The protocols and applications detailed in this guide underscore its strategic importance in the development of novel therapeutic agents, particularly in the realm of kinase and potentially PARP inhibitors. As the demand for new and effective medicines continues to grow, the strategic application of such versatile intermediates will undoubtedly play an ever-more critical role in the future of drug discovery.

References

HPLC and HPLC-PDA methods for analyzing isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analysis of Isoquinoline Derivatives by HPLC and HPLC-PDA

Abstract

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals engaged in the analysis of isoquinoline derivatives. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the gold standard for the separation, identification, and quantification of these compounds. This document provides an in-depth exploration of the fundamental principles, strategic method development, detailed experimental protocols, and rigorous validation procedures compliant with international standards. By explaining the causality behind experimental choices, this guide equips the reader with the necessary expertise to develop, optimize, and validate robust HPLC-PDA methods for isoquinoline alkaloids in various matrices, from raw plant materials to finished pharmaceutical products.

Fundamental Principles: The Chemistry Behind the Chromatography

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, many of which possess significant pharmacological activity. This structural diversity, centered around the isoquinoline core, presents unique challenges and opportunities for chromatographic separation.

The Isoquinoline Alkaloid Family: A Structural Overview

The common feature of these molecules is the isoquinoline nucleus, but substitutions and further ring fusions lead to distinct subclasses with varying physicochemical properties. Key examples include:

  • Protoberberines (e.g., Berberine, Palmatine): These are quaternary ammonium compounds, making them permanently charged and highly polar.[1] Their analysis often requires specific mobile phase additives to achieve good peak shape.

  • Benzylisoquinolines (e.g., Papaverine): These are tertiary amines and are less polar than protoberberines. Their retention is highly dependent on the mobile phase pH.[2][3]

  • Benzophenanthridines (e.g., Sanguinarine, Chelerythrine): These can exist in both charged iminium and neutral pseudo-base forms, a transformation that is pH-dependent and crucial to consider during method development.[4][5]

Understanding the specific subclass of the target analyte is the first step in designing a successful separation method.

The Core Challenge: Chromatographing Basic Compounds

The nitrogen atom in the isoquinoline ring imparts basic properties to these molecules. When using standard silica-based reversed-phase columns (e.g., C18), this basicity leads to a significant analytical challenge: peak tailing . This occurs due to strong, undesirable interactions between the positively charged analyte (at acidic or neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[6][7]

Effective HPLC methods for isoquinolines are therefore designed to minimize these silanol interactions through several key strategies:

  • Low pH Mobile Phase: Operating at a low pH (typically 2.5-4.0) ensures that the silanol groups are protonated (Si-OH) and neutral, drastically reducing the unwanted ionic interaction.[3][8]

  • Mobile Phase Additives: Small amounts of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA preferentially interacts with the active silanol sites, effectively masking them from the analyte and improving peak symmetry.[1][9]

  • Modern Column Chemistries: Using end-capped columns or columns with novel bonding chemistries (e.g., polar-embedded phases) can provide a more inert surface with reduced silanol activity.[7]

The Power of Photodiode Array (PDA) Detection

While a standard UV-Vis detector set to a single wavelength can perform quantification, a PDA detector elevates the analysis by simultaneously acquiring absorbance spectra across a range of wavelengths for the entire duration of the chromatogram. This provides two critical advantages for isoquinoline analysis:

  • Peak Purity and Identity Confirmation: The UV spectrum of an eluting peak can be compared to that of a known reference standard. A high degree of similarity confirms the peak's identity. Furthermore, assessing the spectral uniformity across a single peak (peak purity analysis) can detect the presence of co-eluting impurities.[10]

  • Simultaneous Quantification of Multiple Analytes: In complex mixtures containing multiple isoquinolines with different UV maxima, the PDA detector allows for the extraction of chromatograms at each analyte's optimal wavelength, ensuring maximum sensitivity for simultaneous quantification.[11][12]

Strategic Method Development and Optimization

A logical, systematic approach to method development is crucial for achieving a robust and reliable separation. The process involves the careful selection and optimization of several key parameters.

MethodDevelopment cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization Cycle cluster_final Phase 3: Finalization Start Define Analytical Goal (Quantification, Purity, etc.) Col_Select Column Selection (e.g., C18, 5µm, 4.6x250mm) Start->Col_Select MP_Select Initial Mobile Phase (e.g., ACN/Water with Acid) Col_Select->MP_Select PDA_Setup PDA Setup (Set Wavelength Range & λmax) MP_Select->PDA_Setup Inject Inject Standard Mix PDA_Setup->Inject Eval_Peak Evaluate Peak Shape (Tailing Factor) Inject->Eval_Peak Adjust_pH Adjust pH / Additive (e.g., TFA, TEA, Formate Buffer) Eval_Peak->Adjust_pH Tailing > 1.5 Eval_Res Evaluate Resolution (Rs) Eval_Peak->Eval_Res Tailing ≤ 1.5 Adjust_pH->Inject Adjust_Grad Adjust Gradient Profile / Organic % Eval_Res->Adjust_Grad Rs < 1.5 Final Optimized Method Eval_Res->Final Rs ≥ 1.5 Adjust_Grad->Inject Validate Proceed to Method Validation Final->Validate

Caption: A logical workflow for HPLC method development.

Column Selection

A general-purpose C18 (ODS) column is the most common starting point for its versatility and wide availability.[1][13] Dimensions of 4.6 x 150 mm or 4.6 x 250 mm with a 5 µm particle size offer a good balance of efficiency and backpressure. For challenging separations or when dealing with highly basic compounds, consider columns with alternative stationary phases like C8 or Phenyl-Hexyl.

Mobile Phase Optimization

This is the most critical aspect of method development for isoquinoline alkaloids.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it typically provides better peak efficiency (sharper peaks) and lower backpressure.[1] Methanol can sometimes offer alternative selectivity, which may be advantageous for resolving closely eluting peaks.

  • Aqueous Phase & pH Control: The aqueous component must be buffered to maintain a consistent pH.

    • Acidic Modifiers: Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to water is a simple and effective way to lower the pH to ~2.5-3.0, suppressing silanol activity.[10]

    • Buffers: For precise pH control, buffers such as potassium dihydrogen phosphate or ammonium formate are used.[2][14][15] A pH of 3.8 was successfully used to separate papaverine from its photo-oxidation products.[2][3] The choice of buffer depends on the desired pH and compatibility with the detector (formate buffers are MS-friendly).

Elution Mode: Isocratic vs. Gradient
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures or quantifying a single compound. An isocratic method using 0.1% TFA and acetonitrile (60:40 v/v) was developed for berberine.[10]

  • Gradient Elution: The concentration of the organic modifier is increased over time. This is essential for analyzing complex mixtures containing compounds with a wide range of polarities, allowing for the elution of both polar and non-polar analytes in a reasonable time with good resolution.[1][13]

Detailed Application Protocols

The following protocols are provided as robust starting points. Analysts should perform system suitability tests and may need to make minor adjustments to account for differences in instrumentation and column batches.

Protocol 1: Simultaneous Analysis of Berberine and Palmatine in Plant Material

This method is adapted from validated procedures for the analysis of common protoberberine alkaloids in Berberis species.[11][12][16]

A. Sample Preparation (Extraction)

  • Accurately weigh approximately 1.0 g of dried, powdered plant material into a conical flask.

  • Add 25 mL of methanol.[17]

  • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[8][17]

B. HPLC-PDA Conditions

ParameterSettingRationale
Column C18, 4.6 x 250 mm, 5 µmStandard reversed-phase column for good retention and separation.
Mobile Phase A 0.05% Formic Acid in Water[11]Acidifies the mobile phase to ensure analyte protonation and suppress silanol activity.
Mobile Phase B Methanol[11]Organic modifier for eluting the analytes.
Gradient Program 0-10 min: 30% B -> 50% B10-25 min: 50% B -> 70% B25-30 min: 70% B -> 30% B (re-equilibration)Separates compounds with different polarities effectively.
Flow Rate 1.0 mL/min[10][11]Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C[10]Maintains consistent retention times and improves peak shape.
Injection Volume 10 µL[10][11]Typical volume to avoid column overloading.
PDA Detection Range: 200-400 nmQuantification: 230 nm & 350 nmFull spectrum for purity analysis. Specific wavelengths for optimal sensitivity of different analytes.[10][11]
Protocol 2: Stability-Indicating Assay for Papaverine Hydrochloride

This method is designed to separate the active pharmaceutical ingredient (API), papaverine, from its potential degradation products, such as papaveraldine and papaverinol.[2][3]

A. Sample Preparation (Solution for Injection)

  • Accurately dilute the papaverine HCl solution for injection with mobile phase to a final concentration of approximately 50 µg/mL.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

B. HPLC-PDA Conditions

ParameterSettingRationale
Column C18/SCX Dual-mode or standard C18A mixed-mode column can improve retention of ionic species.[2][3] A standard C18 is also often sufficient.
Mobile Phase Phosphate Buffer (pH 3.8) : Acetonitrile (40:60, v/v)[2][3]The buffered mobile phase provides excellent pH control, crucial for resolving the API from its closely related degradants.
Elution Mode IsocraticSuitable for a less complex mixture with a defined number of analytes.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce run time.
Injection Volume 20 µLStandard injection volume.
PDA Detection Range: 210-400 nmQuantification: 238 nm[13]Wavelength selected for good absorbance of papaverine and its impurities.

Method Validation: Ensuring Trustworthy Data

Once a method is developed, it must be validated to prove its suitability for the intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20]

ValidationWorkflow cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity (Peak Purity, Placebo Spikes) Linearity Linearity & Range (5-7 concentrations) Accuracy Accuracy (% Recovery at 3 levels) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ (S/N Ratio or Slope Method) Robustness Robustness (Small variations in method) Result Validated Analytical Method Robustness->Result

Caption: Key parameters for analytical method validation.

The following table summarizes the validation parameters and their typical acceptance criteria for a quantitative impurity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradants, matrix).[21]Peak is spectrally pure (by PDA). No interference from placebo or known impurities at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[22]Correlation coefficient (r²) ≥ 0.999.[11]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[18]For API assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.[22]
Accuracy The closeness of test results to the true value, assessed by % recovery of spiked samples.98.0% - 102.0% recovery for the API. For impurities, recovery may have a wider acceptable range (e.g., 90-110%).
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0% for the API. RSD ≤ 10.0% for impurities at the specification limit.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C).System suitability parameters (resolution, tailing factor) remain within acceptable limits.

Data Interpretation and Reporting

Peak Identification: A peak is identified by comparing its retention time and PDA spectrum to that of a qualified reference standard. The UV spectrum provides a much higher degree of confidence than retention time alone.

Quantification: External standard calibration is the most common method. A calibration curve is generated by plotting the peak area versus the concentration of a series of reference standards. The concentration of the analyte in an unknown sample is then calculated from its peak area using the linear regression equation derived from the calibration curve.

References

Synthesis of Novel Isoquinoline Derivatives from 4-Bromoisoquinoline-1-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and medicinally significant compounds.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The functionalization of the isoquinoline ring system, therefore, represents a critical strategy in the generation of novel molecular entities with therapeutic potential. This guide provides detailed protocols for the synthesis of diverse isoquinoline derivatives, starting from the versatile building block, 4-Bromoisoquinoline-1-carbonitrile. We will explore three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of C-C triple bonds.

The strategic placement of the bromo and cyano groups on the isoquinoline core of the starting material allows for selective and sequential functionalization, making it an ideal precursor for the construction of diverse chemical libraries for high-throughput screening and drug development programs.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] For the derivatization of this compound, we will focus on three key transformations.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[5][6] In our case, it allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the isoquinoline ring.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The palladium(0) catalyst first undergoes oxidative addition with the this compound. This is followed by transmetalation, where the organic substituent from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(4-CN-Isoquin)Pd(II)(Br)L2] Pd(0)L2->Oxidative Addition Complex Transmetalation Complex [(4-CN-Isoquin)Pd(II)(Ar)L2] Oxidative Addition Complex->Transmetalation Complex Transmetalation Product 4-Arylisoquinoline-1-carbonitrile Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration This compound This compound This compound->Oxidative Addition Complex Oxidative Addition ArB(OH)2 + Base ArB(OH)2 + Base ArB(OH)2 + Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol details the synthesis of a representative biaryl isoquinoline derivative.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

II. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds from aryl halides and amines.[8][9] This reaction is invaluable for the synthesis of anilines and their derivatives.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[10] Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst.[11] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[12]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(4-CN-Isoquin)Pd(II)(Br)L2] Pd(0)L2->Oxidative Addition Complex Amine Coordination [(4-CN-Isoquin)Pd(II)(Br)(HNR'R'')L2] Oxidative Addition Complex->Amine Coordination Palladium-Amido Complex [(4-CN-Isoquin)Pd(II)(NR'R'')L2] Amine Coordination->Palladium-Amido Complex Deprotonation Product 4-(Amino)isoquinoline-1-carbonitrile Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration This compound This compound This compound->Oxidative Addition Complex Oxidative Addition R'R''NH R'R''NH R'R''NH->Amine Coordination Base Base Base->Palladium-Amido Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is adapted from a large-scale synthesis of a related isoquinoline derivative and provides a robust starting point.[13]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a dry Schlenk flask with Pd₂(dba)₃ (0.015 equiv) and BINAP (0.03 equiv).

  • Add anhydrous toluene and stir for 10 minutes.

  • To this catalyst solution, add this compound (1.0 equiv), morpholine (1.5 equiv), and cesium carbonate (2.1 equiv).

  • Seal the flask and heat the mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[15]

The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(4-CN-Isoquin)Pd(II)(Br)L2] Pd(0)L2->Oxidative Addition Complex Oxidative Addition (this compound) Transmetalation Complex [(4-CN-Isoquin)Pd(II)(C≡CR)L2] Oxidative Addition Complex->Transmetalation Complex Transmetalation Product 4-(Alkynyl)isoquinoline-1-carbonitrile Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Cu(I)X Cu(I)X Copper Acetylide Cu(I)-C≡CR Cu(I)X->Copper Acetylide Deprotonation (Terminal Alkyne + Base) Copper Acetylide->Transmetalation Complex Copper Acetylide->Cu(I)X Regeneration

Caption: Catalytic cycles of the Sonogashira coupling reaction.

This protocol is based on established procedures for the Sonogashira coupling of halo-isoquinolines.[16]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous THF, followed by triethylamine (2.5 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for 8 hours, or until completion as indicated by TLC.

  • Filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation: Characterization of Novel Isoquinoline Derivatives

The following table summarizes the expected characterization data for the synthesized compounds.

Compound NameStructureMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
4-(4-Methoxyphenyl)isoquinoline-1-carbonitrile4-(4-methoxyphenyl)isoquinoline-1-carbonitrileC₁₇H₁₂N₂O260.298.5-7.5 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃)160.0, 145.0, 135.0, 130.0, 129.0, 128.0, 127.0, 125.0, 118.0, 114.0, 110.0, 55.5
4-(Morpholino)isoquinoline-1-carbonitrile4-(morpholino)isoquinoline-1-carbonitrileC₁₄H₁₃N₃O239.278.4-7.4 (m, 5H, Ar-H), 3.9 (t, 4H, O(CH₂)₂), 3.2 (t, 4H, N(CH₂)₂)155.0, 144.0, 134.0, 129.0, 128.0, 127.0, 126.0, 118.0, 112.0, 67.0, 52.0
4-(Phenylethynyl)isoquinoline-1-carbonitrile4-(phenylethynyl)isoquinoline-1-carbonitrileC₁₈H₁₀N₂254.298.6-7.3 (m, 10H, Ar-H)146.0, 136.0, 132.0, 130.0, 129.0, 128.5, 128.0, 127.0, 122.0, 117.0, 115.0, 95.0, 85.0

Note: Expected NMR data are estimations and may vary.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of a diverse range of novel isoquinoline derivatives from this compound. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of compounds for biological evaluation, accelerating the pace of drug discovery and development. The methodologies described herein are scalable and amenable to a wide variety of substrates, offering a versatile toolkit for medicinal chemists and synthetic researchers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromoisoquinoline-1-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. As a versatile building block, the purity and yield of this compound are paramount for the successful development of novel therapeutics. This guide provides in-depth troubleshooting advice, addresses common side reactions, and offers validated protocols to streamline your experimental process.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached as a multi-step process. The core strategy involves the initial formation of the isoquinoline ring system, followed by bromination at the C4 position, and finally, the introduction of a nitrile group at the C1 position. While various methods exist for each step, the final cyanation is often the most critical and prone to side reactions. Common cyanation methods include the Reissert reaction, cyanation via an N-oxide intermediate, and modern palladium-catalyzed approaches.[1][2] This guide will focus on troubleshooting the common challenges encountered during these final, crucial steps.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Category 1: Low Yield & Incomplete Reactions

Question: My cyanation reaction using the Reissert method is sluggish and gives a low yield of the desired product. What are the likely causes?

Answer: The Reissert reaction, while classic, is sensitive to several factors that can impede its progress.[3][4][5]

  • Reagent Quality: The acyl chloride (e.g., benzoyl chloride) must be of high purity and free from hydrolysis to hydrochloric acid, which can interfere with the reaction. Similarly, the cyanide source (typically KCN or NaCN) should be fresh and anhydrous.

  • Biphasic Conditions: The reaction is often run in a biphasic system (e.g., dichloromethane/water).[5] Inefficient mixing is a common culprit for low yields. Vigorous, high-speed stirring is essential to maximize the interfacial area where the reaction occurs. The use of a phase-transfer catalyst can sometimes be beneficial.

  • Activation of Isoquinoline: The first step is the formation of the N-acylisoquinolinium salt. If this equilibrium is not favored, the subsequent nucleophilic attack by the cyanide ion will be slow. Ensure your starting 4-bromoisoquinoline is pure and the solvent is appropriate (aprotic and non-coordinating is best for the organic phase).

Question: I am attempting a palladium-catalyzed cyanation of 4-bromoisoquinoline, but the conversion is low. What should I investigate?

Answer: Palladium-catalyzed cyanations are powerful but require careful optimization.

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable. A common choice is a palladacycle complex or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand.[2] The catalyst system may need to be screened for optimal performance.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvents. Ensure all reagents are of high purity and solvents are appropriately degassed to remove oxygen, which can deactivate the catalyst.

  • Cyanide Source: The choice of cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂, TMSCN) can significantly impact the reaction outcome.[2] Each has different solubility and reactivity profiles that may need to be matched to the specific catalyst system and solvent.

Category 2: Common Side Reactions & Impurity Formation

The formation of impurities can complicate purification and compromise the quality of the final product. Understanding their origin is key to prevention.

Question: My final product is contaminated with a significant amount of isoquinoline-1-carbonitrile (the debrominated analog). How is this forming?

Answer: The presence of the debrominated product points to a reductive dehalogenation side reaction. The C-Br bond on an aromatic ring can be cleaved under certain reductive conditions.[6][7][8]

  • Cause: This is particularly common in catalytic reactions. For instance, during catalytic hydrogenation to reduce other functional groups, aryl bromides can be reduced more easily than aryl chlorides.[6][7] In palladium-catalyzed cross-coupling reactions, β-hydride elimination from certain intermediates or the presence of hydride sources (even trace amounts) can lead to hydrodehalogenation.

  • Prevention:

    • Avoid overly harsh reducing conditions if other functional groups need to be modified.

    • In cross-coupling reactions, ensure the reaction is run under inert conditions and that solvents and reagents are anhydrous.

    • Carefully select ligands that disfavor pathways leading to hydrodehalogenation.

Question: I have identified 4-Bromoisoquinoline-1-carboxylic acid as a major impurity. What is the cause and how can I avoid it?

Answer: This is a classic case of nitrile hydrolysis. The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, often accelerated by heat.[9][10][11][12][13]

  • Cause: This side reaction most commonly occurs during the reaction workup or purification. For example, if hydrolyzing a Reissert intermediate under acidic conditions, prolonged heating or excessively strong acid can lead to the hydrolysis of the target nitrile product.[9][13] Similarly, a basic aqueous workup can also induce hydrolysis.[9]

  • Prevention:

    • Use milder conditions for the hydrolysis of the Reissert intermediate.

    • Minimize the time the product is exposed to strong acid or base, especially at elevated temperatures.

    • Maintain a neutral or near-neutral pH during aqueous workup and extraction procedures whenever possible.

Question: My reaction mixture shows the presence of 4-Bromoisoquinolin-1(2H)-one. What is the origin of this lactam?

Answer: The formation of an isoquinolone (a lactam) indicates the incorporation of an oxygen atom at the C1 position.

  • Cause: This can occur if the reactive intermediate (e.g., the N-acylisoquinolinium ion in the Reissert pathway) is intercepted by water instead of the cyanide nucleophile. This is more likely if there is a high concentration of water present or if the cyanide concentration is too low. Some palladium-catalyzed reactions in the presence of an oxygen source and water can also lead to the formation of carbonyl compounds.[14][15]

  • Prevention:

    • Ensure that anhydrous solvents and reagents are used, particularly in the initial stages of the Reissert reaction.

    • Maintain a sufficient concentration of the cyanide nucleophile to ensure it outcompetes residual water.

Data Summary & Visualization

Table of Common Side Products
Side Product NameStructurePotential Cause(s)Prevention Strategies
Isoquinoline-1-carbonitrileC₁₀H₆N₂Reductive dehalogenation of the C-Br bond.[6][7]Use milder reaction conditions; avoid strong reducing agents; ensure inert atmosphere in catalytic reactions.
4-Bromoisoquinoline-1-carboxylic acidC₁₀H₆BrNO₂Hydrolysis of the nitrile group.[9][11][12]Avoid prolonged exposure to strong acid/base, especially at high temperatures; use neutral workup conditions.
4-Bromoisoquinolin-1(2H)-oneC₉H₆BrNOReaction with water as a nucleophile instead of cyanide.Use anhydrous solvents and reagents; ensure sufficient concentration of the cyanide source.
4-BromoisoquinolineC₉H₆BrNIncomplete cyanation reaction.Optimize reaction time, temperature, and reagent stoichiometry; verify reagent quality.
Diagram: Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing issues during the synthesis.

G Start Problem Encountered LowYield Low Yield / Incomplete Reaction Start->LowYield Impurity Impurity Detected Start->Impurity CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents CheckConditions Optimize Reaction Conditions (Temp, Time, Stirring) LowYield->CheckConditions IdentifyImpurity Identify Impurity (NMR, LC-MS) Impurity->IdentifyImpurity CheckReagents->LowYield CheckConditions->LowYield Debromination Debromination Side Product? IdentifyImpurity->Debromination Hydrolysis Nitrile Hydrolysis Product? IdentifyImpurity->Hydrolysis IncompleteRxn Unreacted Starting Material? IdentifyImpurity->IncompleteRxn ModifyConditions Modify Reaction Conditions (Inert Atmosphere, Milder Reagents) Debromination->ModifyConditions Yes ModifyWorkup Modify Workup (Control pH, Temp) Hydrolysis->ModifyWorkup Yes OptimizeCyanation Re-optimize Cyanation Step IncompleteRxn->OptimizeCyanation Yes Purification Purification Strategy ModifyWorkup->Purification ModifyConditions->Purification OptimizeCyanation->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Diagram: Key Reaction Pathways

This diagram illustrates the desired reaction and the most common competing side reactions.

G cluster_main Reaction Pathways cluster_side Side Reactions Start 4-Bromoisoquinoline Reissert Reissert Intermediate (or other activated species) Start->Reissert + Acyl-Cl, CN- Product This compound Reissert->Product Hydrolysis Lactam 4-Bromoisoquinolin-1(2H)-one Reissert->Lactam + H₂O (instead of CN⁻) Debrominated Isoquinoline-1-carbonitrile Product->Debrominated Reductive Conditions Hydrolyzed 4-Bromo-isoquinoline-1-carboxylic acid Product->Hydrolyzed H₃O⁺ / OH⁻, Δ

Caption: The desired synthesis route and major competing side reactions.

Experimental Protocol: Reissert Synthesis

This protocol is a representative method for the synthesis of this compound via the Reissert reaction.

Materials:

  • 4-Bromoisoquinoline

  • Benzoyl chloride

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reissert Compound Formation:

    • In a two-necked round-bottom flask equipped with a stir bar and an addition funnel, dissolve 4-Bromoisoquinoline (1.0 equiv) in DCM.

    • In a separate flask, prepare a solution of KCN (1.5 equiv) in deionized water. Handle KCN with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit available.

    • Cool the DCM solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 equiv) to the stirred solution of 4-Bromoisoquinoline.

    • After 15 minutes, add the aqueous KCN solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Once the starting material is consumed, separate the organic layer. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Reissert compound.

  • Hydrolysis to the Nitrile:

    • Dissolve the crude Reissert compound in a mixture of acetic acid and concentrated HCl (e.g., 2:1 v/v).

    • Heat the mixture to a gentle reflux (e.g., 80-90 °C) for 2-3 hours. Monitor the disappearance of the intermediate by TLC or LC-MS.

    • After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

    • Neutralize the acidic solution by the slow addition of a cold aqueous NaOH solution until the pH is approximately 7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Bromo-isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-isoquinolines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this critical C-C bond-forming reaction. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and mastering its functionalization via Suzuki-Miyaura coupling is a key skill.[1] This guide provides in-depth, practical advice in a question-and-answer format to address common challenges and enhance your experimental success.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The solutions provided are based on mechanistic understanding and field-proven strategies.

Q1: My Suzuki-Miyaura reaction with a bromo-isoquinoline is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings of bromo-isoquinolines can stem from several factors, often related to the electronic nature of the heteroaromatic ring and the stability of the reaction components.

Core Issues & Solutions:

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, leading to deactivation.[2] This is a common issue with nitrogen-containing heterocycles.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos.[3] These ligands can help stabilize the palladium center and prevent inhibitory coordination from the isoquinoline nitrogen. Buchwald's G3 or G4 precatalysts are often excellent choices as they are designed for challenging couplings.[4]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electronic properties of the isoquinoline ring can influence the rate of oxidative addition, the first and often rate-determining step of the catalytic cycle.[5]

    • Solution: Ensure your palladium catalyst is active. Using a precatalyst that cleanly generates the active Pd(0) species is beneficial.[6] If starting with a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) can sometimes be inefficient, leading to side reactions.[6]

  • Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, are susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom.[6][7] This side reaction consumes your nucleophile and reduces the yield.

    • Solution:

      • Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt.[6][8] These reagents slowly hydrolyze in situ to release the boronic acid, maintaining a low, steady concentration that minimizes protodeboronation.[8][9]

      • Minimize the amount of water in the reaction, or use anhydrous conditions if compatible with your chosen boronic acid derivative.[6]

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen or inefficient catalyst activation.[6][7][10]

    • Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (nitrogen or argon) throughout the experiment.[1][11] This is critical to prevent oxidation of the catalyst and the boronic acid.[1]

Q2: I am observing significant amounts of a homocoupled isoquinoline byproduct. What is causing this and how can I suppress it?

The formation of a bi-isoquinoline product indicates a side reaction involving your starting bromo-isoquinoline.

Core Issues & Solutions:

  • Palladium(0) Mediated Homocoupling: This can occur, particularly at higher temperatures, if the rate of transmetalation is slow compared to other competing pathways.

  • Inefficient Transmetalation: If the boronic acid is not activated effectively by the base, the transmetalation step can be slow, allowing for side reactions to occur.

    • Solution:

      • Optimize the Base: The choice of base is crucial.[12] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[13]

      • Solvent System: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate.[14] A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[6] The water is often necessary for the activity of inorganic bases.[14] Experiment with different solvent ratios to optimize solubility and reaction kinetics.

Q3: My reaction is sluggish and requires long reaction times and high temperatures, leading to decomposition. How can I accelerate the reaction under milder conditions?

The need for harsh conditions often points to a suboptimal catalyst system for your specific substrates.

Core Issues & Solutions:

  • Poor Catalyst Performance: The initial choice of catalyst and ligand may not be suitable for the electron-rich or sterically hindered environment of your bromo-isoquinoline.

    • Solution:

      • Ligand Screening: Experiment with a panel of ligands. For heteroaromatic couplings, bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often outperform traditional ligands like PPh₃.[3][15]

      • Catalyst Loading: While a higher catalyst loading might seem like a straightforward solution, it can sometimes lead to more side reactions. It is often better to find a more active catalyst system that can be used at a lower loading (e.g., 1-2 mol %).

Q4: I am using a Pd(II) precatalyst, and the reaction is not initiating properly. What could be the issue?

Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(dppf), require an initial reduction to the active Pd(0) species for the catalytic cycle to begin.[6]

Core Issues & Solutions:

  • Inefficient Reduction: The in situ reduction of Pd(II) to Pd(0) can be unreliable. This process often involves the homocoupling of two boronic acid molecules or the oxidation of a phosphine ligand.[6] If this step is inefficient, the catalytic cycle will not start effectively.

    • Solution:

      • Switch to a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial, although these can be less stable.[6]

      • Use a Modern Precatalyst: Buchwald precatalysts (e.g., XPhos Pd G3/G4) are designed to generate the active Pd(0) species cleanly and efficiently upon addition of a base, leading to more reproducible results.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst and ligand combination for the Suzuki-Miyaura coupling of bromo-isoquinolines?

While there is no single "best" combination for all substrates, a highly effective starting point for challenging heteroaromatic couplings is a Buchwald G3 or G4 precatalyst with a bulky, electron-rich biaryl monophosphine ligand like XPhos or SPhos .[4] These systems are known for their high activity and broad substrate scope, particularly with heteroaryl halides.[3] Pd(dppf)Cl₂ is also a robust and commonly used catalyst for these types of reactions.[16]

Q2: How do I choose the right base for my reaction?

The base plays a critical role by activating the boronic acid to form a boronate "ate" complex, which is more nucleophilic and readily undergoes transmetalation.[12][13]

  • Commonly Used Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used.[11][12]

  • General Trend: For challenging couplings, stronger and more soluble bases like K₃PO₄ and Cs₂CO₃ often give better results than K₂CO₃.

  • Substrate Sensitivity: If your bromo-isoquinoline or boronic acid has base-sensitive functional groups, a weaker base like KF might be necessary, though this may require longer reaction times or higher temperatures.[12]

Q3: What is the purpose of adding water to the reaction, and how much should I use?

Water is often essential for dissolving inorganic bases like K₃PO₄ or K₂CO₃, which are typically insoluble in common organic solvents like toluene or dioxane.[14] This allows the base to interact with the boronic acid and facilitate the formation of the active boronate species.

  • Typical Ratios: Common solvent systems include dioxane/water or toluene/water, with ratios ranging from 4:1 to 10:1.[1]

  • Too Much Water: An excess of water can promote the undesirable protodeboronation of the boronic acid.[7]

  • Too Little Water: Insufficient water may lead to poor solubility of the base and an incomplete reaction.

Q4: My boronic acid is old. Can I still use it?

Boronic acids can degrade over time, particularly when exposed to air and moisture.[12] This degradation can lead to the formation of boroxines (trimeric anhydrides) and can also result in protodeboronation.[12]

  • Recommendation: It is always best to use high-purity boronic acids. If you suspect your boronic acid has degraded, it may be the cause of low yields.

  • Alternative: Using more stable boronic esters, such as pinacol esters, can significantly improve the reproducibility of your reactions, as they are less prone to degradation.[6]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling of a Bromo-isoquinoline

This protocol provides a robust starting point for optimization.

Materials:

  • Bromo-isoquinoline (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol %)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 5:1 ratio, degassed)

Procedure:

  • To a dry reaction vessel, add the bromo-isoquinoline, boronic acid/ester, and base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Under the inert atmosphere, add the degassed solvent mixture via syringe.

  • Add the palladium precatalyst to the reaction mixture.

  • Place the sealed vessel in a preheated heating block or oil bath (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Table 1: Comparison of Catalyst Systems for a Model Reaction

Reaction: 5-Bromo-isoquinoline + Phenylboronic Acid -> 5-Phenyl-isoquinoline

Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1001845
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O901288
Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O901675
XPhos Pd G3-K₃PO₄Dioxane/H₂O90895

Data is illustrative and based on typical outcomes for such reactions.

Visual Guides

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Coupled Product) reductive_elimination->product reactants R1-X + (HO)2B-R2 reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst system optimal? start->check_catalyst check_conditions Are reaction conditions appropriate? start->check_conditions check_reagents Are reagents high quality? start->check_reagents optimize_catalyst Screen Ligands/Precatalysts (e.g., XPhos, SPhos, Pd G3/G4) check_catalyst->optimize_catalyst No optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base No use_boron_ester Use Boronic Ester (Bpin) or Trifluoroborate check_reagents->use_boron_ester Boronic acid issue? degas Ensure Rigorous Degassing check_reagents->degas Homocoupling? success Improved Yield optimize_catalyst->success optimize_solvent Optimize Solvent/Water Ratio optimize_base->optimize_solvent optimize_solvent->success use_boron_ester->success degas->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Minimizing biaryl byproduct in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize C-N cross-coupling reactions, with a specific focus on the persistent challenge of minimizing biaryl byproduct formation. Here, we move beyond simple protocols to explain the underlying mechanistic principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

The Challenge: Unraveling the Biaryl Side Reaction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency and scope.[1][2] The reaction's power lies in its palladium-catalyzed cycle that couples amines with aryl halides or pseudohalides.[3][4] However, like any complex catalytic process, it is not without potential side reactions. One of the most common and troublesome is the formation of a biaryl byproduct (Ar-Ar) through homocoupling of the aryl halide.

This guide will dissect the causes of this side reaction and provide a systematic approach to its suppression.

Understanding the Competing Pathways

To effectively troubleshoot, one must first understand the mechanism. The desired reaction proceeds through a well-established catalytic cycle. However, a competing pathway can intercept key intermediates, leading to the undesired biaryl product.

The Desired Catalytic Cycle: C-N Bond Formation

The productive cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, and a base removes a proton to form a palladium amido complex.[4]

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1]

Buchwald-Hartwig Catalytic Cycle cluster_main Productive C-N Coupling Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Binding & Deprotonation (+ R₂NH, Base) amido_complex->pd0 Reductive Elimination (- Ar-NR₂)

Caption: The productive catalytic cycle for Buchwald-Hartwig amination.

The Unwanted Side Reaction: Biaryl Formation

Biaryl byproduct formation is often attributed to a competing reaction pathway. While several mechanisms can contribute, a common pathway involves transmetalation with a second molecule of the oxidative addition complex or related species, followed by reductive elimination to form a C-C bond. The rate of this undesired process relative to the C-N reductive elimination is the critical factor.

Biaryl Byproduct Formation cluster_main Productive C-N Coupling Cycle cluster_side Side Reaction Pathway pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Binding & Deprotonation side_intermediate [Ar-Pd-L] Species oa_complex->side_intermediate Dimerization or Transmetalation amido_complex->pd0 C-N Reductive Elimination (Desired Product) biaryl_product Ar-Ar (Byproduct) side_intermediate->biaryl_product C-C Reductive Elimination

Caption: Competing pathways leading to desired product vs. biaryl byproduct.

Troubleshooting Guide & FAQs

This section addresses common issues related to biaryl byproduct formation in a direct question-and-answer format.

Q1: I'm observing a significant amount of biaryl byproduct. What is the primary lever I can pull to fix this?

A: Your choice of phosphine ligand is the most critical factor. The structure of the ligand directly influences the rates of the competing reductive elimination steps (C-N vs. C-C). Bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard for a reason: they are explicitly designed to accelerate the desired C-N reductive elimination.[1][6] This steric hindrance favors the formation of monoligated palladium species, which are highly active and promote the crucial final step of the productive cycle.[1]

If you are using older, less bulky ligands (e.g., PPh₃, P(o-tol)₃) or even some bidentate ligands like BINAP under certain conditions, you are more likely to see biaryl formation.[4] Upgrading your ligand to a modern Buchwald-type ligand is the first and most effective change to make.

Q2: Which specific ligand should I choose, and why?

A: The "best" ligand depends on your specific substrates, particularly the amine. The Buchwald group has developed a portfolio of ligands, each tailored for different substrate classes.[7] The key is to match the ligand's steric and electronic properties to your coupling partners.

Ligand FamilyKey Structural FeatureTypically Used ForRationale for Minimizing Byproducts
BrettPhos Highly hindered biaryl backbonePrimary aminesThe significant bulk creates a sterically crowded environment around the palladium center, which strongly accelerates C-N reductive elimination for less hindered primary amines.[2][8]
RuPhos Less hindered than BrettPhosSecondary amines (cyclic & acyclic)Provides an optimal balance of steric bulk and electron-donating character to facilitate coupling of more hindered secondary amines without being overly bulky, which could slow the reaction.[9][10]
XPhos General-purpose, robust ligandWide range of amines and aryl chloridesA workhorse ligand that offers high reactivity and stability, promoting fast catalytic turnover which can outcompete slower side reactions.
tBuXPhos Electron-rich and bulkyChallenging substrates, NH-heterocyclesThe tert-butyl group enhances electron density on the phosphorus, which increases the rate of oxidative addition and subsequent steps.[2]

Actionable Advice: If you are coupling a primary amine and see biaryl byproduct, switch to BrettPhos. For a secondary amine, RuPhos is an excellent starting point.[9]

Q3: Can my choice of base impact the formation of biaryl byproducts?

A: Yes, though its effect is often secondary to the ligand. The base's role is to deprotonate the amine to form the palladium amido complex.[4] The choice of base can influence the concentration of this key intermediate and the overall reaction kinetics.

  • Strong, Non-nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are very common and promote high reaction rates.[2][11] Faster rates for the main cycle can help outcompete slower side reactions. However, these strong bases are incompatible with base-sensitive functional groups.[2][11]

  • Weaker Inorganic Bases: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are used for sensitive substrates.[5][11] While they offer better functional group tolerance, they can sometimes lead to slower overall reaction rates, which may allow more time for side reactions to occur if the catalyst system is not optimal. The solubility of the base is also a critical, often overlooked, factor.[11][12]

BasepKaH (approx.)Common SolventsNotes
NaOt-Bu19Toluene, Dioxane, THFVery common, high reaction rates. Can degrade sensitive functional groups.[2]
LHMDS26THFUseful for substrates with protic functional groups (e.g., -OH, -NH₂).[2]
Cs₂CO₃10Dioxane, TolueneGood choice for base-sensitive substrates; has better solubility than other carbonates.[5]
K₃PO₄12.3Toluene, DioxaneA weaker, cost-effective base for sensitive substrates.[11]

Actionable Advice: Start with NaOt-Bu for robust substrates. If biaryl formation is an issue and your substrate allows, the high reaction rate may be beneficial. If your substrate is base-sensitive, use Cs₂CO₃ but ensure your ligand choice is highly effective to maintain a good reaction rate.

Q4: How should I manage reaction temperature and time to avoid the byproduct?

A: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).[5] Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the limiting reagent has been consumed.

Causality: The activation energy for the desired C-N coupling and the undesired biaryl formation may be different. Prolonged heating at high temperatures after the primary reaction is complete can promote catalyst decomposition and increase the likelihood of side reactions. Unnecessarily high temperatures can sometimes favor the byproduct pathway.

Q5: I've optimized everything, but still see the byproduct. What else can I do?

A: If you have optimized the core components (ligand, base, temperature), consider these secondary factors:

  • Solvent: Toluene and dioxane are the most common solvents.[7] Toluene can be particularly effective for aryl iodide couplings as it helps precipitate the iodide salts that can otherwise inhibit the catalyst.[2][7] Avoid chlorinated solvents, acetonitrile, and pyridine, which are known to inhibit palladium catalysts.[5][11]

  • Palladium Precatalyst: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst (e.g., XPhos Pd G3). Precatalysts ensure the rapid and efficient formation of the active L-Pd(0) species, which can lead to cleaner reactions and lower catalyst loadings.[5]

  • Reagent Purity: Ensure your solvent and amine are dry and your reaction is performed under an inert atmosphere (Argon or Nitrogen). Water and oxygen can interfere with the catalyst, leading to decomposition and side reactions.

  • Stoichiometry: While a slight excess of the amine is common, a very large excess is generally not helpful and can complicate purification. Using a chiral primary amine can sometimes favor the formation of biaryl byproducts; in such cases, careful optimization of the amine stoichiometry is crucial.[13]

Experimental Protocol: Ligand Screening for Byproduct Minimization

This protocol provides a robust framework for systematically identifying the optimal ligand to suppress biaryl formation for a new substrate combination.

Objective: To identify the ligand that provides the highest ratio of desired aryl amine product to biaryl byproduct.

Methodology:

  • Setup: Arrange a parallel reaction block or a series of identical reaction vials. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Preparation:

    • Prepare a stock solution of your aryl halide in degassed solvent (e.g., toluene).

    • Prepare a stock solution of your amine in the same degassed solvent.

  • Reaction Array:

    • To each vial, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand to be tested (e.g., XPhos, RuPhos, BrettPhos, 2.5 mol%).

    • Add the base (e.g., NaOt-Bu, 1.4 equiv) to each vial.

    • Purge each vial with argon.

    • Add the aryl halide stock solution (1.0 equiv) to each vial.

    • Add the amine stock solution (1.2 equiv) to each vial.

    • Seal the vials and place them in the pre-heated reaction block (e.g., 100 °C).

  • Monitoring & Analysis:

    • After a set time (e.g., 12 hours), cool the reactions to room temperature.

    • Quench each reaction by adding a small amount of water.

    • Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate) and add an internal standard.

    • Analyze each sample by GC-MS or LC-MS to determine the ratio of product to biaryl byproduct.

References

Stability of the nitrile group in 4-Bromoisoquinoline-1-carbonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Understanding and Managing the Stability of the Nitrile Group Under Basic Conditions

Welcome to the technical support center for 4-Bromoisoquinoline-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights into the stability of the nitrile group under basic conditions, helping you to anticipate challenges, troubleshoot issues, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when treating this compound with a base?

When exposing this compound to basic conditions, two main reaction pathways can compete with your desired transformation:

  • Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. In the presence of a hydroxide source (e.g., NaOH, KOH), the nitrile can be partially hydrolyzed to the corresponding amide (4-Bromoisoquinoline-1-carboxamide) or fully hydrolyzed to the carboxylate salt (4-Bromoisoquinoline-1-carboxylate).[1][2][3][4] The reaction's outcome depends on the reaction conditions, with harsher conditions like higher temperatures and prolonged reaction times favoring the formation of the carboxylic acid.[1][5]

  • Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group: The bromine atom at the 4-position of the isoquinoline ring can be displaced by strong nucleophiles. While aromatic rings are generally electron-rich and resist nucleophilic attack, the presence of the electron-withdrawing nitrile group and the nitrogen atom in the isoquinoline ring system can activate the ring towards SNAr reactions.[6][7][8]

Q2: How do the electronic properties of the isoquinoline ring influence the reactivity of the nitrile and bromo substituents?

The isoquinoline ring system is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[9] The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density distribution across the entire molecule.[10]

  • Basicity: Isoquinoline is a weak base with a pKa of approximately 5.14 to 5.4.[9][11][12] The presence of electron-withdrawing groups, such as the nitrile and bromine, will further decrease the basicity of the isoquinoline nitrogen.[10][13][14]

  • Reactivity of the Nitrile Group: The electron-withdrawing nature of the isoquinoline ring can make the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis.[15]

  • Reactivity of the Bromo Group: The electron-withdrawing effect of both the nitrogen atom and the nitrile group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.[6][7][8][16] In this compound, the bromo group is in a position that can be susceptible to SNAr.

Q3: Can I selectively hydrolyze the nitrile group to the amide without affecting the bromo substituent?

Yes, selective hydrolysis to the amide is possible under carefully controlled, milder basic conditions.[1][5] The key is to use conditions that are sufficient to initiate the hydrolysis of the nitrile but not harsh enough to promote complete hydrolysis to the carboxylic acid or cause significant SNAr of the bromine.

A common method for partial hydrolysis of nitriles to amides involves using a base like sodium hydroxide in an aqueous alcohol solution with gentle heating.[17] Another mild method utilizes an alkaline solution of hydrogen peroxide.[17] Careful monitoring of the reaction progress is crucial to stop the reaction once the amide is formed and before significant over-hydrolysis or side reactions occur.[17]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on mechanistic principles.

Problem 1: My reaction is producing a mixture of the desired product, the corresponding carboxylic acid, and a product where the bromine has been replaced.

This outcome indicates that the reaction conditions are too harsh, leading to both complete hydrolysis of the nitrile and nucleophilic aromatic substitution.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
High Temperature Elevated temperatures significantly accelerate the rates of both nitrile hydrolysis to the carboxylic acid and SNAr.[1][5]Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider a more reactive, non-nucleophilic base or a different solvent system.
Strongly Nucleophilic Base Using a strong, nucleophilic base (e.g., high concentration of NaOH or KOH) increases the likelihood of both hydrolysis and SNAr.Switch to a weaker or more sterically hindered base that is less nucleophilic. For example, potassium carbonate or cesium carbonate might be suitable alternatives for certain applications.
Prolonged Reaction Time Even under milder conditions, extended reaction times can lead to the accumulation of undesired byproducts.Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the desired product is maximized.
Solvent Choice Protic solvents can participate in the reaction and may facilitate hydrolysis.Consider using an aprotic solvent if the reaction chemistry allows, which may suppress the rate of hydrolysis.
Problem 2: The nitrile group is completely unreactive under my basic conditions.

If the nitrile group is not reacting, the conditions are likely too mild.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor for product formation.

  • Increase Base Concentration: If increasing the temperature is not feasible or desirable, a modest increase in the base concentration can enhance the reaction rate.

  • Add a Phase-Transfer Catalyst: If the reaction is biphasic, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the hydroxide ion into the organic phase, increasing the effective concentration of the nucleophile.

  • Consider a Different Base: If using a weak base like a carbonate, switching to a hydroxide base (e.g., LiOH, NaOH, KOH) will provide a stronger nucleophile for the hydrolysis.[17]

Visualizing Potential Reaction Pathways

The following diagram illustrates the potential reaction pathways for this compound under basic conditions.

Stability_Pathways This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate Mild Base (e.g., NaOH, H₂O₂) Gentle Heat SNAr Product SNAr Product This compound->SNAr Product Strong Nucleophile High Heat Carboxylate Product Carboxylate Product Amide Intermediate->Carboxylate Product Harsh Base (e.g., NaOH) High Heat Troubleshooting_Workflow Start Start Experiment Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Desired_Product Desired Amide is Major Product? Monitor->Desired_Product Workup Proceed to Workup Desired_Product->Workup Yes No_Reaction No Reaction or Incomplete Conversion Desired_Product->No_Reaction No Over_Reaction Significant Carboxylic Acid or SNAr Product Desired_Product->Over_Reaction Mixture Increase_Temp Increase Temperature Slightly or Add More Base No_Reaction->Increase_Temp Decrease_Temp Decrease Temperature or Use Weaker Base Over_Reaction->Decrease_Temp Increase_Temp->Monitor Decrease_Temp->Monitor

References

Technical Support Center: Navigating Cross-Coupling Reactions of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of low conversion in cross-coupling reactions involving isoquinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common hurdles. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions tailored to the unique reactivity of isoquinolines.

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, but its journey through common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira is often fraught with challenges leading to low yields. The primary culprit is often the Lewis basic nitrogen atom, which can coordinate to the palladium catalyst, leading to catalyst inhibition or unproductive pathways. This guide will address these issues head-on, providing you with the expert insights needed to turn a low-yielding reaction into a successful transformation.

General Troubleshooting Workflow for Isoquinoline Cross-Coupling

Before diving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. Low conversion is rarely due to a single factor but rather a combination of suboptimal parameters. The following workflow provides a logical progression for identifying and resolving the root cause of poor reactivity.

G cluster_0 Initial Reaction Failure cluster_1 Primary Checks cluster_2 Systematic Optimization cluster_3 Advanced Troubleshooting A Low Conversion (<50%) B Verify Reagent Quality & Purity A->B Start Here C Ensure Inert Atmosphere (Degassing) B->C D Check Solvent & Base Anhydrous Quality C->D E Catalyst & Ligand Screening D->E If Reagents are OK F Solvent & Temperature Variation E->F G Base Screening F->G H Concentration Adjustment G->H I Consider Alternative Coupling Partners (e.g., triflates, tosylates) H->I If Optimization Stalls J Protecting Group Strategy for Nitrogen I->J

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

Frequently Asked Questions (FAQs) by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but with isoquinolines, several issues can arise.

Q1: My Suzuki-Miyaura reaction of a halo-isoquinoline is sluggish and gives low yield. What's the likely cause and how can I fix it?

A1: The most probable cause is the inhibition of the palladium catalyst by the isoquinoline nitrogen. This coordination can interfere with the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Here’s how to address this:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine may not be sufficient. Bulky, electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle and prevent catalyst inhibition.[1] Ligands from the Buchwald group, such as SPhos, XPhos, or RuPhos, are excellent starting points as they create a sterically hindered palladium center that favors the coupling partners over coordination with the isoquinoline nitrogen.

  • Catalyst Choice: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst. Buchwald pre-catalysts (e.g., G3 or G4 pre-catalysts) are particularly effective as they are designed for challenging substrates.[2]

  • Base and Solvent System: The choice of base is crucial for activating the boronic acid.[3] While K₂CO₃ or Cs₂CO₃ are common, for poorly soluble substrates, using a stronger, more soluble organic base like DBU in combination with an inorganic base might be beneficial.[2] A solvent system of dioxane/water or toluene/water is standard, but for stubborn reactions, a more polar aprotic solvent like DMF might improve solubility, though it should be rigorously dried.[4][5]

Q2: I'm observing significant homo-coupling of my boronic acid. How can I minimize this side reaction?

A2: Homo-coupling often points to issues with the transmetalation step or catalyst instability.

  • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid. A slight excess (1.1-1.3 equivalents) is usually sufficient.

  • Degas Thoroughly: Oxygen can promote the oxidative homo-coupling of boronic acids. Ensure your reaction mixture is thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst.

  • Lower Temperature: Running the reaction at a lower temperature for a longer duration can sometimes disfavor the homo-coupling pathway.

Table 1: Recommended Starting Conditions for a Challenging Isoquinoline Suzuki Coupling

ParameterRecommendationRationale
Catalyst [Pd(XPhos)G3] (2-5 mol%)Air-stable pre-catalyst, forms active LPd(0) readily.[2]
Ligand XPhos (if not using a pre-catalyst)Bulky, electron-rich ligand to accelerate oxidative addition and prevent N-coordination.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective bases for activating boronic acids.[1]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Common solvent systems for Suzuki couplings.
Temperature 80-110 °CSufficient thermal energy to drive the reaction.
Buchwald-Hartwig Amination

Forming a C-N bond at the isoquinoline core is essential for many pharmaceutical applications. However, this reaction is notoriously sensitive to electronic effects.

Q1: I am attempting to couple a primary or secondary amine to a chloro-isoquinoline, but the reaction is not proceeding. What should I try?

A1: Chloro-isoquinolines are significantly less reactive than their bromo or iodo counterparts due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[6]

  • Powerful Ligands are a Must: For aryl chlorides, highly active, sterically hindered ligands are required. Ligands like BrettPhos, RuPhos, or the Josiphos family have been specifically designed for this purpose.[7]

  • Strong, Non-Nucleophilic Base: A strong base is needed to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations.[2] Lithium bis(trimethylsilyl)amide (LHMDS) can be an alternative if your substrate is base-sensitive.

  • Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene and dioxane are standard choices. Ethereal solvents can also be effective.[2]

  • Consider a Pre-catalyst: As with Suzuki couplings, using a well-defined pre-catalyst can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.

Q2: My reaction is producing a complex mixture of byproducts. What could be the cause?

A2: A complex mixture often indicates catalyst decomposition or side reactions involving the substrate or product.

  • Catalyst Poisoning: The isoquinoline nitrogen can act as a ligand, leading to catalyst deactivation. Using a higher catalyst loading (up to 5 mol%) or a more robust ligand can help.

  • Side Reactions: The strong basic conditions can sometimes lead to undesired reactions if your substrate has other sensitive functional groups. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) might be necessary, although this may come at the cost of lower reactivity for chloro-substrates.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced. It often occurs when the reductive elimination step is slow. A more electron-rich and bulky ligand can accelerate reductive elimination.

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway A LPd(0) B Oxidative Addition (Ar-X + LPd(0) -> L(Ar)Pd(II)-X) A->B Productive Cycle E Isoquinoline-N Coordination (LPd(0) + Isoquinoline -> L(Isoquinoline)Pd(0)) A->E Unproductive Pathway C Amine Coordination & Deprotonation (L(Ar)Pd(II)-X + HNR₂ -> L(Ar)Pd(II)-NR₂) B->C D Reductive Elimination (L(Ar)Pd(II)-NR₂ -> Ar-NR₂ + LPd(0)) C->D D->A

Caption: The Buchwald-Hartwig catalytic cycle and the inhibitory effect of isoquinoline nitrogen.

Heck and Sonogashira Couplings

These reactions are powerful tools for introducing alkenyl and alkynyl groups, respectively.

Q1: My Heck reaction with an isoquinoline bromide is giving low conversion and a mixture of regioisomers. How can I improve this?

A1: Regioselectivity in Heck reactions can be challenging. The key is to control the migratory insertion and β-hydride elimination steps.

  • Ligand Control: The choice of ligand can influence the regioselectivity. For terminal alkenes, using phosphine-free conditions with a catalyst like Pd(OAc)₂ can sometimes favor the linear product. For more control, bidentate phosphine ligands like dppf or BINAP can be effective.

  • Solvent and Base: Polar aprotic solvents like DMF or NMP are commonly used.[8] The choice of base is also critical; organic bases like triethylamine or DBU are often preferred.

  • Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity. Try running the reaction at the lowest temperature that still gives a reasonable conversion rate.

Q2: In my Sonogashira coupling of an iodo-isoquinoline, I'm getting a lot of Glaser coupling (homo-coupling of the alkyne). What's the best way to suppress this?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to run the reaction under copper-free conditions. This often requires a higher palladium catalyst loading and a suitable ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC) ligand.

  • Base Selection: An amine base like triethylamine or diisopropylethylamine is typically used, which also acts as a solvent in some cases. Ensure it is dry and of high quality.

  • Inert Atmosphere: As with other cross-coupling reactions, maintaining a strictly inert atmosphere is crucial to prevent oxidative side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Bromo-isoquinoline
  • To an oven-dried Schlenk flask, add the bromo-isoquinoline (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add [Pd(XPhos)G3] (0.02 equiv., 2 mol%).

  • Add degassed dioxane (to make a 0.1 M solution with respect to the bromo-isoquinoline) and degassed water (1/10th the volume of dioxane) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted isoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing this critical heterocyclic scaffold. Drawing from established literature and practical field insights, this document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our goal is to explain the causality behind common problems and offer validated, actionable solutions.

Structure of This Guide

This guide is organized by the major synthetic routes to isoquinolines. Each section contains:

  • Frequently Asked Questions (FAQs): Addressing common issues and their underlying chemical principles.

  • Troubleshooting Guides: Step-by-step protocols to overcome specific experimental hurdles.

  • Visual Aids: Diagrams and tables to clarify complex concepts and present data effectively.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2] However, its success is highly sensitive to the electronic nature of the aromatic ring and the reaction conditions employed.

Troubleshooting & FAQs: Bischler-Napieralski Reaction

Q1: My Bischler-Napieralski reaction is failing or giving very low yields. What are the most common causes?

A1: Low yields in this reaction typically stem from four primary issues:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Electron-withdrawing groups (EWGs) on the phenyl ring significantly slow down or prevent the intramolecular cyclization. The reaction is most effective with electron-donating groups (EDGs).[2][3]

  • Insufficiently Potent Dehydrating Agent: For less reactive or deactivated substrates, common reagents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[1][4]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction , where the nitrilium ion intermediate fragments to form a styrene derivative. This is especially prevalent if the resulting styrene is highly conjugated.[3][4]

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in the formation of intractable tars.

Q2: My aromatic precursor contains electron-withdrawing groups. How can I improve my chances of a successful cyclization?

A2: For deactivated systems, you must increase the electrophilicity of the cyclizing agent.

  • Option 1: Stronger Dehydrating Agent: For substrates that lack electron-donating groups, using a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often the most effective approach.[1][3][5] The P₂O₅ generates pyrophosphates, which are better leaving groups and enhance the potency of the dehydrating conditions.[4]

  • Option 2: Milder, Modern Reagents: A highly effective modern alternative for sensitive or deactivated substrates is the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[2] This system generates a highly electrophilic nitrilium ion intermediate under much milder conditions (e.g., 0 °C to room temperature), avoiding the harsh heat of traditional methods.[4]

Q3: I've identified a styrene byproduct in my reaction mixture, suggesting a retro-Ritter reaction. How can I suppress this side reaction?

A3: The retro-Ritter reaction is an equilibrium process involving the nitrilium ion intermediate. To suppress it, you can apply Le Chatelier's principle.

  • Solution: Use the corresponding nitrile (e.g., acetonitrile if your amide is an acetamide) as the reaction solvent. This increases the concentration of the nitrile on one side of the equilibrium, shifting it away from the styrene byproduct and favoring the desired cyclization pathway.[3][4]

Featured Protocol: Mild Bischler-Napieralski Cyclization for Sensitive Substrates

This protocol utilizes the Movassaghi conditions for substrates that are acid-sensitive or prone to decomposition under high heat.[4]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2-chloropyridine (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the β-arylethylamide (1.0 equiv) in anhydrous CH₂Cl₂.

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Activator Addition: Slowly add triflic anhydride (Tf₂O, 1.2 equiv) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation and subsequent ring-closing reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to yield a tetrahydroisoquinoline.[6][7] It is a cornerstone of alkaloid synthesis, but controlling stereochemistry can be a significant challenge.

Troubleshooting & FAQs: Pictet-Spengler Reaction

Q1: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I control the stereochemical outcome at the C-1 position?

A1: The diastereoselectivity of the Pictet-Spengler reaction is governed by the principles of kinetic versus thermodynamic control.[8]

  • Kinetic Control: This favors the formation of the product that is formed fastest, which is often the cis isomer. These conditions are typically milder and run at lower temperatures. For example, performing the reaction with hydrochloric acid at -78 °C can favor the kinetic product.[9]

  • Thermodynamic Control: This favors the formation of the most stable product, which is often the trans isomer due to reduced steric strain. These conditions involve higher temperatures and/or stronger acids, allowing the initially formed kinetic product to revert to the iminium ion intermediate and re-cyclize to the more stable thermodynamic product. A common set of thermodynamic conditions is using trifluoroacetic acid (TFA) in CH₂Cl₂ at room temperature or refluxing in benzene.[8]

Decision Workflow for Diastereoselectivity:

G start Goal: Control Diastereoselectivity in Pictet-Spengler target_iso What is the desired isomer? start->target_iso cis_product Desired Product: cis-Isomer target_iso->cis_product cis trans_product Desired Product: trans-Isomer target_iso->trans_product trans kinetic Employ Kinetic Control (Favors faster-forming product) cis_product->kinetic thermo Employ Thermodynamic Control (Favors more stable product) trans_product->thermo kinetic_cond Conditions: - Milder Acid (e.g., HCl) - Low Temperature (-78 °C to RT) - Shorter Reaction Time kinetic->kinetic_cond thermo_cond Conditions: - Stronger Acid (e.g., TFA) - Higher Temperature (RT to Reflux) - Longer Reaction Time (allow equilibration) thermo->thermo_cond

Caption: Choosing between kinetic and thermodynamic conditions to control diastereoselectivity.

Q2: I need to synthesize an enantiomerically pure tetrahydroisoquinoline. How can I achieve this?

A2: There are two main strategies for enantioselective Pictet-Spengler reactions:

  • Substrate Control: Use a chiral β-arylethylamine, such as an L- or D-tryptophan derivative. The existing stereocenter will direct the facial selectivity of the cyclization.[9]

  • Catalyst Control: Use a chiral catalyst to induce enantioselectivity from achiral starting materials. Chiral Brønsted acids, such as phosphoric acids (e.g., TRIP) or thiourea-based catalysts, are highly effective.[10][11] These catalysts form a chiral environment around the iminium ion intermediate, guiding the nucleophilic attack of the aromatic ring from one face.

Q3: The aromatic ring of my β-arylethylamine is not very nucleophilic. What can I do to promote the reaction?

A3: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is an electrophilic aromatic substitution. For less-activated rings, you need to increase the electrophilicity of the iminium ion.

  • Superacid Catalysis: Using a superacid like trifluoromethanesulfonic acid (TFSA) can catalyze the reaction for substrates lacking strong EDGs. The superacid is thought to generate a highly reactive dicationic intermediate, which is a much stronger electrophile.[12]

  • N-Acyliminium Ion Variant: Instead of relying on a proton to activate the imine, you can acylate the imine nitrogen. The resulting N-acyliminium ion is a very powerful electrophile that can induce cyclization onto even moderately activated aromatic rings under mild conditions.[6]

Section 3: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal via acid-catalyzed cyclization.[13] While versatile, the classical conditions often require harsh acids and can give low yields.[12]

Troubleshooting & FAQs: Pomeranz-Fritsch Reaction

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low, and I observe significant charring.

A1: This is a classic problem with this reaction, usually due to the harshness of the traditional acid catalyst (e.g., concentrated sulfuric acid).[14]

  • Solution 1 (Bobbitt Modification): If your target is a tetrahydroisoquinoline, the Bobbitt modification is an excellent alternative. This approach first reduces the intermediate Schiff base (benzalaminoacetal) to the corresponding secondary amine. This amine can then be cyclized under much milder acidic conditions (e.g., concentrated HCl), which avoids the decomposition and side reactions seen with strong dehydrating acids.[13][15]

  • Solution 2 (Schlittler-Muller Modification): This modification condenses a substituted benzylamine with glyoxal hemiacetal, providing access to C1-substituted isoquinolines, sometimes under more favorable conditions than the original protocol.[8][15]

Q2: How can I synthesize a 1,2,3,4-tetrahydroisoquinoline using this methodology, especially with a moderately activated aromatic ring?

A2: The Pomeranz-Fritsch-Bobbitt (PFB) reaction is the method of choice. It is particularly effective for systems that would not survive the harsh conditions of the standard Pomeranz-Fritsch reaction.

Featured Protocol: Pomeranz-Fritsch-Bobbitt (PFB) Synthesis of a Tetrahydroisoquinoline

This protocol is adapted for moderately activated or non-activated aromatic systems.[13]

Materials:

  • Substituted Benzaldehyde (1.0 equiv)

  • Aminoacetaldehyde diethyl acetal (1.0 equiv)

  • Toluene or Benzene

  • Ethanol (EtOH)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Concentrated Hydrochloric Acid (HCl) or Perchloric Acid (HClO₄)

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the benzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.0 equiv) in toluene. Heat the mixture at reflux to azeotropically remove water. Monitor by TLC until the benzaldehyde is consumed.

  • Reduction to Amine: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. Dissolve the crude aminoacetal residue in ethanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equiv) portion-wise. Stir at room temperature until TLC analysis confirms the complete reduction of the imine.

  • Cyclization: Carefully quench the excess NaBH₄ with water. Remove the ethanol under reduced pressure. Add concentrated HCl and heat the mixture to reflux for 4-8 hours.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the acid by adding a base, such as a saturated NaHCO₃ solution or aqueous NaOH, until the solution is basic.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude tetrahydroisoquinoline by column chromatography.

Section 4: Modern Transition-Metal Catalyzed Syntheses

Modern methods, particularly those involving transition-metal (e.g., Pd, Rh, Ru) catalyzed C-H activation/annulation, offer powerful, atom-economical routes to highly substituted isoquinolines.[16][17] These methods often provide access to substitution patterns that are difficult to achieve with classical syntheses.

Troubleshooting & FAQs: C-H Activation/Annulation Reactions

Q1: My C-H activation/annulation reaction is giving a mixture of regioisomers. How can I control the regioselectivity?

A1: Regioselectivity in these reactions is a common challenge and is dictated by a combination of factors:

  • Directing Group (DG): The choice of directing group on the aromatic precursor is paramount. The DG coordinates to the metal center and positions it in proximity to a specific C-H bond, typically the ortho C-H bond. Common DGs for isoquinoline synthesis include N-methoxyamides, oximes, and hydrazones.[16]

  • Catalyst and Ligands: The steric and electronic properties of the ligands on the metal catalyst can influence which C-H bond is activated. Bulky ligands may favor activation of a less sterically hindered C-H bond.[16]

  • Substrate Sterics: Bulky substituents on the aromatic ring can block the catalyst from accessing nearby C-H bonds, forcing activation at a more distant, less hindered site.[16]

Q2: My catalyst seems to be deactivating during the reaction, leading to incomplete conversion.

A2: Catalyst deactivation in Rh(I) or Pd(II) catalysis can occur for several reasons:

  • Formation of Inactive Species: The catalyst can react with impurities (e.g., water, acids) or coordinate too strongly to the product, preventing catalytic turnover. For instance, in some Rh(I) systems, chloride ligands from the precursor can have a deactivating effect.[18]

  • Metal Agglomeration: Under reducing conditions or due to ligand loss, the metal can precipitate out of solution as inactive metal black.

  • Oxidant Decomposition: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalytic species. If the oxidant decomposes or is consumed prematurely, the catalytic cycle will stop.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous/Inert Conditions: Use freshly distilled, dry solvents and flame-dry all glassware. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).

  • Use Additives: Sometimes, additives are required to stabilize the catalyst or regenerate it. For example, using a chloride-free rhodium precursor like [Rh(COD)(acac)] can prevent deactivation by chloride.[18]

  • Optimize Oxidant/Stoichiometry: Ensure the oxidant is fresh and used in the correct stoichiometry. Sometimes, slow addition of the oxidant can be beneficial.

  • Ligand Screening: If deactivation persists, screen different ligands that may form a more stable and robust catalytic complex.

Mechanism Overview: Pd-Catalyzed C-H Activation/Annulation

G sub Benzamide Substrate (with Directing Group, DG) coord Coordination of DG to Pd(II) sub->coord cat Pd(II) Catalyst cat->coord alkyne Alkyne Coupling Partner mig_ins Migratory Insertion of Alkyne alkyne->mig_ins c_h_act C-H Activation (Forms Palladacycle) coord->c_h_act c_h_act->mig_ins red_elim Reductive Elimination mig_ins->red_elim reox Re-oxidation Pd(0) -> Pd(II) red_elim->reox Pd(0) product Isoquinolinone Product red_elim->product reox->cat Pd(II) oxidant Oxidant (e.g., Ag₂CO₃) oxidant->reox

Caption: A generalized catalytic cycle for the synthesis of isoquinolinones.

Section 5: General Laboratory & Purification Challenges

Q1: My isoquinoline product is a polar, basic compound, and it streaks badly during silica gel column chromatography. How can I achieve better purification?

A1: The basic nitrogen atom in isoquinolines interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation.

  • Solution 1: Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (NEt₃) or ammonia in methanol will neutralize the acidic sites on the silica, leading to sharper bands and better separation.[19]

  • Solution 2: Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid issues with acidic stationary phases.

    • Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography, where the stationary phase is non-polar, can be highly effective. The most polar compounds will elute first.[20]

  • Solution 3: Crystallization: If your product is a solid, crystallization is an excellent and scalable purification method. Screen various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) to find conditions that yield high-purity crystals.[21][22]

Table 1: Comparison of Purification Strategies for Basic Isoquinolines

MethodPrincipleBest ForProsCons
Silica Gel + Base Neutralizes acidic silanol groups on silica.Routine purification of moderately basic compounds.Uses standard lab equipment; effective for many compounds.Triethylamine can be difficult to remove; may not work for very strong bases.
Alumina Column Uses a basic or neutral stationary phase.Compounds that are sensitive to acid or bind irreversibly to silica.Good for basic compounds; available in different activity grades.Can have lower resolution than silica gel; activity can vary.
Reverse-Phase (C18) Non-polar stationary phase, polar mobile phase.Highly polar or water-soluble isoquinolines.Excellent for very polar compounds; predictable elution.More expensive stationary phase; requires different solvent systems (e.g., MeCN/H₂O).
Crystallization Differential solubility in a given solvent system.Solid products with moderate to high purity.Highly scalable; can provide material of very high purity; cost-effective.Not suitable for oils or amorphous solids; requires screening of conditions.

References

Validation & Comparative

A Researcher's Guide to Isoquinoline-Based PARP Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of PARP Inhibitors and the Significance of the Isoquinoline Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central figures in the cellular drama of DNA repair.[1] They are critical for mending DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. The therapeutic strategy of PARP inhibition hinges on a concept known as synthetic lethality. In cancer cells where a primary DNA double-strand break (DSB) repair pathway—homologous recombination (HR)—is already compromised, often due to mutations in genes like BRCA1 or BRCA2, inhibiting PARP-mediated SSB repair is catastrophic.[2] Unrepaired SSBs escalate into lethal DSBs during DNA replication, leading to selective cancer cell death.[1][2]

A fascinating aspect of medicinal chemistry is the emergence of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. The isoquinoline and its related isoquinolinone core have proven to be a highly effective scaffold for designing potent PARP inhibitors. These structures are adept at mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing them to competitively bind to the enzyme's catalytic site.[3] Several clinically approved and investigational PARP inhibitors leverage this structural advantage.[3][4] This guide will focus on a comparative study of prominent isoquinoline-based PARP inhibitors, evaluating their potency, selectivity, and mechanisms of action.

The PARP Signaling Pathway and Mechanism of Inhibition

Upon detecting a DNA single-strand break, PARP1 binds to the damaged site. This binding triggers a conformational change that activates its enzymatic function. Using NAD+ as a substrate, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) and attaches them to itself (autoPARylation) and other nearby proteins. This surge of negatively charged PAR chains serves as a recruitment signal for a host of DNA repair proteins, which then execute the necessary repairs.

PARP inhibitors disrupt this process in two primary ways:

  • Catalytic Inhibition : By mimicking the nicotinamide portion of NAD+, inhibitors occupy the active site, preventing the synthesis of PAR chains. Without the PAR signal, the recruitment of the repair machinery is stalled.[5]

  • PARP Trapping : This is a crucial, and arguably more cytotoxic, mechanism.[2][6] Some inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[5][6] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication, leading to replication fork collapse and the formation of highly toxic double-strand breaks.[2][7]

The potency of PARP trapping varies significantly among different inhibitors and is a key differentiator in their cytotoxic effects.[2][8]

PARP_Pathway cluster_0 Cellular Process cluster_1 Mechanism of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binds & Activates DNA_SSB->PARP1_Activation PARylation PAR Chain Synthesis (using NAD+) PARP1_Activation->PARylation PARP_Trapping PARP Trapping on DNA PARP1_Activation->PARP_Trapping Traps DDR_Recruitment Recruitment of DNA Repair Proteins (BER) PARylation->DDR_Recruitment DNA_Repair SSB Repair DDR_Recruitment->DNA_Repair Replication Normal DNA Replication DNA_Repair->Replication PARPi Isoquinoline-based PARP Inhibitor Catalytic_Inhibition Catalytic Inhibition (Blocks PARylation) PARPi->Catalytic_Inhibition PARPi->PARP_Trapping Catalytic_Inhibition->DDR_Recruitment Inhibits DSB_Formation Replication Fork Collapse -> Double-Strand Break (DSB) PARP_Trapping->DSB_Formation Leads to Apoptosis Apoptosis in HR-Deficient Cells DSB_Formation->Apoptosis Synthetic Lethality

Figure 1: PARP signaling and inhibitor mechanism of action.

Comparative Analysis of Key Isoquinoline-Based Inhibitors

While many PARP inhibitors are in use and development, this guide focuses on those prominently featuring the isoquinoline or related heterocyclic scaffolds. We will compare their performance based on enzymatic potency (IC50/Ki), PARP trapping ability, and selectivity.

InhibitorPARP1 IC50 / Ki (nM)PARP2 IC50 / Ki (nM)PARP Trapping PotencyKey Structural Scaffold
Talazoparib Ki: 1.2[9]Ki: 0.87[9]++++ (Most Potent)[6][8]Tetrahydro-pyrido-phthalazinone
Niraparib ~2-5[1][8]~2-4[8]+++[2][6]Indazole-carboxamide
Olaparib ~5[1]~1[1]++[2][6]Phthalazinone
Rucaparib Median: <1[8]Median: ~0.2-0.3[8]++[2][6]Azepino-indole
Veliparib Ki: 5.2[10]Ki: 2.9[10]+ (Weakest)[2][7]Benzimidazole-carboxamide

Note: IC50 and Ki values can vary between studies due to different assay conditions.[1] The table represents a synthesis of reported values for comparative purposes.

In-Depth Analysis:
  • Talazoparib : Distinguished by its exceptional potency in both enzymatic inhibition and, most notably, PARP trapping.[6][8] It is considered the most potent PARP trapper, being 100 to 1,000 times more effective than olaparib or rucaparib.[8] This potent trapping is believed to be a dominant driver of its high cytotoxicity in HR-deficient cells.[2][8] Its structure is based on a tetrahydro-pyrido-phthalazinone core.[11]

  • Niraparib : A selective inhibitor of PARP1 and PARP2, Niraparib demonstrates strong catalytic inhibition and is a more potent PARP trapper than olaparib and rucaparib.[6] Its chemical structure is centered on an indazole-carboxamide scaffold.[12][13] Clinically, it has shown efficacy in patients regardless of their BRCA mutation status, though the benefit is greater in HR-deficient patients.[6]

  • Olaparib : The first-in-class PARP inhibitor, Olaparib is built on a phthalazinone scaffold.[14][15] It is a potent inhibitor of both PARP1 and PARP2 but is considered a weaker PARP trapper compared to Talazoparib and Niraparib.[6][7]

  • Rucaparib : A potent inhibitor of PARP-1, -2, and -3, Rucaparib is based on an azepino-indole structure.[16][17] Its PARP trapping ability is comparable to that of Olaparib.[2][6]

  • Veliparib : While an effective catalytic inhibitor of PARP1 and PARP2, Veliparib is a significantly weaker PARP trapper than the other inhibitors discussed.[2][7] This has led to hypotheses that its clinical activity might rely more heavily on combination with DNA-damaging agents rather than single-agent synthetic lethality.[10]

Experimental Methodologies for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized, self-validating experimental protocols are essential. Below are step-by-step methodologies for key assays used to characterize and compare PARP inhibitors.

PARP Inhibition Enzymatic Assay (Chemiluminescent)

This biochemical assay quantitatively measures an inhibitor's ability to block PARP enzymatic activity.

Principle: The assay measures the amount of NAD+ consumed by PARP1 enzyme, which is inversely proportional to the amount of light produced by a coupled luciferase reaction. Lower light signal indicates higher PARP1 activity (and thus, lower inhibition).

PARP_Assay_Workflow cluster_workflow Assay Workflow start Start plate_prep 1. Plate Preparation: Add PARP1 enzyme, activated DNA, and varying concentrations of inhibitor. start->plate_prep incubation1 2. Incubation: Allow inhibitor to bind to PARP1. plate_prep->incubation1 reaction_start 3. Initiate Reaction: Add NAD+ substrate. incubation1->reaction_start incubation2 4. Reaction Incubation: Allow PARP1 to consume NAD+. reaction_start->incubation2 detection 5. Detection: Add Luciferin/Luciferase reagent. (Converts remaining NAD+ to light) incubation2->detection read 6. Read Plate: Measure chemiluminescence on a plate reader. detection->read analysis 7. Data Analysis: Calculate IC50 values. read->analysis end End analysis->end

References

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Isoquinoline Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of isoquinoline compounds is paramount. These structurally diverse alkaloids, found in numerous medicinal plants, exhibit a wide range of pharmacological activities, making them key targets in drug discovery and quality control. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose. However, the reliability of any HPLC data hinges on the rigorous validation of the analytical method.

This guide provides an in-depth comparison of HPLC methodologies for the analysis of isoquinoline compounds, grounded in scientific principles and regulatory expectations. We will delve into the critical aspects of method validation, compare the performance of different chromatographic approaches with supporting data, and provide actionable protocols to ensure the integrity of your analytical results.

The Imperative of Method Validation in Isoquinoline Analysis

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For isoquinoline compounds, which are often basic and can exhibit complex chromatographic behavior, a validated HPLC method ensures:

  • Accuracy and Reliability: Confidence that the measured concentration of an alkaloid in a sample is the true concentration.

  • Regulatory Compliance: Adherence to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

  • Method Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, ensuring its transferability and longevity.[5][6]

Core Validation Parameters: An In-Depth Look

A comprehensive HPLC method validation for isoquinoline compounds should address the following parameters as stipulated by ICH guidelines.[7][8][9]

Specificity/Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11] For isoquinoline analysis, this is often the most challenging aspect.

  • Causality: The complex matrices of plant extracts or the potential for degradation products in pharmaceutical formulations can lead to co-eluting peaks, resulting in inaccurate quantification.

  • Experimental Approach: Specificity is typically demonstrated through forced degradation studies and analysis of placebo or blank matrix samples.[12][13] The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[14][15] The method must be able to separate the main isoquinoline peak from any degradants formed.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]

  • Causality: A linear response is essential for accurate quantification across a range of expected sample concentrations.

  • Experimental Approach: A series of at least five standard solutions of the isoquinoline analyte are prepared at different concentrations. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.999 is generally considered acceptable.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[1]

  • Causality: Inaccurate methods can lead to incorrect dosage calculations or misleading structure-activity relationship (SAR) data.

  • Experimental Approach: Accuracy is typically assessed by the recovery of a known amount of the isoquinoline standard spiked into a placebo or sample matrix. The results are expressed as a percentage recovery. Typical acceptance criteria for recovery are within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is usually expressed as the relative standard deviation (RSD).

  • Causality: Poor precision indicates a high degree of random error in the method, leading to unreliable results.

  • Precision is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision of the method over a short interval of time by the same analyst using the same equipment.

    • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Experimental Approach: For repeatability, a minimum of six replicate injections of the same sample are performed. For intermediate precision, the analysis is repeated on a different day by a different analyst. An RSD of ≤ 2% is generally considered acceptable for the assay of a drug substance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Causality: Establishing the LOD and LOQ is crucial for the analysis of impurities or for trace-level quantification of isoquinoline alkaloids.

  • Experimental Approach: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

  • Causality: A robust method is reliable for routine use and can be successfully transferred between laboratories and instruments.

  • Experimental Approach: Key method parameters are intentionally varied, such as the pH of the mobile phase (± 0.2 units), the percentage of organic modifier (± 2%), column temperature (± 5 °C), and flow rate (± 10%). The effect of these changes on the chromatographic performance (e.g., retention time, peak asymmetry, resolution) is evaluated.

Comparative Analysis of HPLC Methodologies for Isoquinoline Compounds

The choice of HPLC column and mobile phase is critical for the successful separation of isoquinoline alkaloids. Below is a comparison of commonly used approaches with illustrative performance data.

Column Selection: C18 vs. Phenyl-Hexyl

Reversed-phase C18 columns are the workhorse for isoquinoline analysis.[8] However, alternative stationary phases like Phenyl-Hexyl can offer different selectivity.

FeatureC18 ColumnPhenyl-Hexyl Column
Stationary Phase Octadecylsilane bonded to silicaPhenyl-hexyl groups bonded to silica
Primary Interaction Hydrophobic interactionsHydrophobic and π-π interactions
Best Suited For General-purpose separation of a wide range of isoquinolines.Aromatic and unsaturated isoquinoline alkaloids, where π-π interactions can enhance selectivity.
Potential Issues Can exhibit peak tailing for basic isoquinolines due to interactions with residual silanol groups.May have lower hydrophobic retention compared to C18 for highly aliphatic compounds.
Mobile Phase Optimization: The Key to Good Chromatography

The basic nature of most isoquinoline alkaloids necessitates careful control of the mobile phase pH to achieve good peak shape and retention.[7]

  • Low pH (pH 2-3): At low pH, the basic nitrogen atom of the isoquinoline is protonated, leading to increased polarity and typically earlier elution in reversed-phase HPLC. The acidic mobile phase also suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing. Common additives include trifluoroacetic acid (TFA) or formic acid.

  • Mid-range pH (pH 4-6): In this range, small changes in pH can significantly impact the retention and selectivity of isoquinoline alkaloids, as their degree of ionization changes. Buffered mobile phases (e.g., ammonium acetate, ammonium formate) are essential to ensure reproducibility.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and is sometimes preferred for improving the peak shape of certain basic compounds.

Performance Comparison of Validated HPLC Methods

The following table summarizes the performance data from published, validated HPLC methods for the analysis of representative isoquinoline alkaloids.

Analyte(s)ColumnMobile PhaseLinearity (r²)Precision (RSD %)Accuracy (Recovery %)Reference
Berberine, Sanguinarine, ChelerythrineC18 Hypersil Gold (150 x 4.6 mm, 5 µm)Acetonitrile/1% Acetic Acid in Water (gradient)> 0.999< 0.4995-104[2]
Berberine, Palmatine, JatrorrhizineC18 (250 x 4.6 mm, 5 µm)Acetonitrile/0.1% Phosphoric Acid (gradient)> 0.998< 1.598.2-101.5
Protopine, Chelidonine, Coptisine, Sanguinarine, BerberineLuna C18(2) (150 x 4.6 mm, 5 µm)Acetonitrile/Methanol/30 mM Ammonium Formate pH 2.8> 0.999< 2.097.5-102.3[8]
BerberineUnisphere C18 (150 x 4.6 mm, 5 µm)Acetonitrile/0.1% TFA (40:60 v/v)> 0.999< 1.098.6-101.2[10]

Experimental Protocols

Protocol 1: General HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Define Analytical Target Profile MD2 Select Column & Mobile Phase MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MI1 Routine Analysis V6->MI1 Validated Method MI2 Method Transfer MI1->MI2

Caption: A typical workflow for HPLC method development and validation.

Step-by-Step Protocol:

  • Method Development:

    • Define the analytical target profile (ATP), including the intended use of the method and the required performance characteristics.

    • Select an appropriate HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm) and mobile phase system (e.g., acetonitrile and water with an acidic modifier).

    • Optimize the chromatographic conditions (gradient, flow rate, column temperature, injection volume, and detector wavelength) to achieve adequate separation and peak shape for the target isoquinoline alkaloids.

  • Method Validation:

    • Specificity: Perform forced degradation studies on the analyte. Inject blank, placebo, and stressed samples to demonstrate that the analyte peak is free from interference.

    • Linearity: Prepare and inject a series of at least five standard solutions covering the expected concentration range. Plot the peak area versus concentration and determine the correlation coefficient.

    • Accuracy: Spike a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

    • Precision:

      • Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • LOD & LOQ: Determine the limit of detection and limit of quantitation using appropriate methods (e.g., signal-to-noise ratio).

    • Robustness: Intentionally vary critical method parameters and assess the impact on the results.

  • Documentation: Prepare a validation protocol and a validation report that summarizes the results and confirms the suitability of the method for its intended purpose.

Protocol 2: Illustrative HPLC Method for the Analysis of Berberine, Sanguinarine, and Papaverine

This protocol is a representative example and may require optimization for specific applications.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10-30% B

    • 5-15 min: 30-60% B

    • 15-20 min: 60-10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detector at 280 nm, 320 nm, and 350 nm.

Logical Relationships in HPLC Method Validation

Validation_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement of the correct analyte Linearity Linearity Specificity->Linearity Reduces interference in response Validated_Method Validated Method Specificity->Validated_Method Accuracy->Validated_Method Precision Precision Precision->Accuracy High precision is necessary for accuracy Precision->Validated_Method Linearity->Accuracy Required for accurate quantification Linearity->Validated_Method Robustness Robustness Robustness->Validated_Method Ensures reliability in routine use

Caption: Interdependencies of core HPLC validation parameters.

Conclusion

The validation of HPLC methods for the analysis of isoquinoline compounds is a scientifically rigorous process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products and for generating reliable data in research settings. By understanding the causality behind each validation parameter and by systematically evaluating the performance of the chosen chromatographic system, researchers can develop robust and reliable HPLC methods. This guide provides a framework for this process, emphasizing the importance of a logical, data-driven approach to method validation.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Bromoisoquinoline-1-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds. The isoquinoline core, in particular, is a privileged structure present in numerous biologically active compounds. 4-Bromoisoquinoline-1-carbonitrile is a versatile intermediate, combining the reactivity of a nitrile group with the synthetic handle of a bromine atom, allowing for extensive functionalization through cross-coupling reactions. Understanding the precise structural and electronic properties of this core and its derivatives is paramount for rational drug design and the development of novel materials.

This guide provides an in-depth comparative analysis of this compound against key derivatives, focusing on the interpretation of their spectroscopic signatures. We will explore how subtle changes to the molecular structure—such as the removal of a functional group or the addition of an electron-donating or electron-withdrawing substituent—manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Our approach is grounded in explaining the causality behind experimental observations, providing researchers with the predictive power to characterize their own novel compounds.

For this comparative study, we will analyze the following compounds:

  • Compound A: this compound (The Parent Compound)

  • Compound B: Isoquinoline-1-carbonitrile (Effect of removing Bromine)

  • Compound C: 4-Bromoisoquinoline (Effect of removing the Nitrile)

  • Compound D: 4-Bromo-6-methoxyisoquinoline-1-carbonitrile (Effect of an Electron-Donating Group, EDG)

  • Compound E: 4-Bromo-6-nitroisoquinoline-1-carbonitrile (Effect of an Electron-Withdrawing Group, EWG)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei (primarily ¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it; electron-withdrawing groups "deshield" a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, causing an upfield shift (lower ppm)[1][2].

¹H NMR Spectral Comparison

The aromatic region (typically 7.0-9.5 ppm) of the ¹H NMR spectrum is particularly informative for these compounds. The protons on the isoquinoline ring system experience distinct electronic environments, which are further modulated by substituents.

  • Parent Compound (A): this compound will exhibit a set of signals corresponding to the five aromatic protons. The H-3 proton, adjacent to the nitrogen and deshielded by the nitrile group, is expected to appear significantly downfield. The bromine at C-4 will influence the chemical shifts of neighboring protons (H-3 and H-5) through its inductive effect and anisotropic effects.

  • Effect of Removing Bromine (B): In Isoquinoline-1-carbonitrile, the C-4 position now bears a proton. This H-4 proton will likely appear as a doublet coupled to H-3, and its chemical shift will be upfield relative to protons in similar positions that are deshielded by a bromine atom.

  • Effect of Removing the Nitrile (C): 4-Bromoisoquinoline lacks the strongly electron-withdrawing nitrile group at C-1. Consequently, the H-1 proton will be present and its signal will be significantly upfield compared to the H-3 proton in the parent compound. All other protons, particularly H-3, will also experience a noticeable upfield shift due to the absence of the nitrile's deshielding effect[1][3].

  • Effect of an EDG (D): The addition of a methoxy group (-OCH₃) at C-6, a para position relative to H-8 and ortho to H-5 and H-7, will increase electron density throughout the benzene portion of the ring system. This shielding effect will cause H-5, H-7, and H-8 to shift upfield compared to the parent compound[1]. A sharp singlet for the -OCH₃ protons will also appear around 3.8-4.0 ppm.

  • Effect of an EWG (E): Conversely, the powerfully electron-withdrawing nitro group (-NO₂) at C-6 will dramatically decrease electron density in the benzene ring. This deshielding will cause significant downfield shifts for H-5, H-7, and H-8 relative to the parent compound[1].

Table 1: Comparative ¹H NMR Chemical Shift Data (Predicted, δ in ppm)

Proton PositionCmpd A (Parent)Cmpd B (-Br)Cmpd C (-CN)Cmpd D (+OCH₃)Cmpd E (+NO₂)Rationale for Shift
H-3 ~8.5~8.4~8.3~8.4~8.7Influenced by adjacent N and C1/C4 substituents.
H-5 ~8.2~8.1~8.1~7.9~8.6Strongly affected by C6 substituent.
H-8 ~8.1~8.0~8.0~7.8~8.5Strongly affected by C6 substituent.
Aromatic (Other) 7.7-8.07.6-7.97.6-7.97.5-7.87.9-8.3General region for remaining protons.
-OCH₃ ---~3.9-Characteristic singlet for methoxy group.
¹³C NMR Spectral Comparison

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of C-1 (bearing the nitrile) and C-4 (bearing the bromine) are key diagnostic signals.

  • Nitrile Carbon (C≡N): This carbon typically appears in a distinct region of the spectrum, around 115-120 ppm. Its precise location is subtly influenced by substituents on the ring.

  • Carbon-Bromine Bond (C-Br): The carbon atom directly attached to the bromine (C-4) will have its signal shifted upfield compared to a C-H bond due to the "heavy atom effect," but its exact position is a balance of inductive and resonance effects.

  • Substituent Effects: As with ¹H NMR, an EDG like -OCH₃ will cause upfield shifts for the carbons in the substituted ring (especially ortho and para positions), while an EWG like -NO₂ will cause downfield shifts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solution is homogeneous and free of particulate matter[1].

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 600 MHz)[4][5].

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum, ensuring the spectral width covers all expected signals (e.g., 0-12 ppm).

    • Acquire a 1D ¹³C spectrum.

    • For complex spectra, consider 2D experiments like COSY (to establish H-H couplings) and HSQC/HMBC (to correlate H-C connections)[1].

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak[1].

    • Integrate the ¹H signals to determine the relative number of protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels[6]. It is exceptionally useful for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

  • C≡N (Nitrile) Stretch: The most diagnostic peak for compounds A, B, D, and E will be the nitrile stretch. For aromatic nitriles, this appears as a sharp, intense band in the 2220-2240 cm⁻¹ region[7][8]. Conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles[7][9]. The electronic nature of other substituents can subtly shift this peak; an EDG may slightly lower the frequency, while an EWG may slightly raise it. Compound C will be completely devoid of this peak.

  • C-Br (Bromo) Stretch: The C-Br stretching vibration occurs at lower frequencies, typically in the fingerprint region between 500-700 cm⁻¹. This peak can sometimes be difficult to assign definitively but its presence in compounds A, C, D, and E, and absence in B, is a key differentiator.

  • Aromatic C=C and C-H Stretches: All compounds will show characteristic aromatic C=C stretching bands in the 1400-1620 cm⁻¹ region and aromatic C-H stretches just above 3000 cm⁻¹[10].

  • -NO₂ Stretches: Compound E will exhibit two strong, characteristic bands for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupCmpd A (Parent)Cmpd B (-Br)Cmpd C (-CN)Cmpd D (+OCH₃)Cmpd E (+NO₂)
C≡N Stretch ~2230~2235Absent~2228~2232
Aromatic C=C 1400-16101400-16151400-16101400-16101400-1610
C-Br Stretch 500-700Absent500-700500-700500-700
-NO₂ Stretches AbsentAbsentAbsentAbsent~1540 & ~1350
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the key absorption bands corresponding to the functional groups present in the molecule.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems[11]. The isoquinoline ring is a large chromophore, and its absorption spectrum is characterized by π→π* transitions[12][13].

  • Parent Compound (A): this compound is expected to show multiple absorption bands in the UV region, typical of polycyclic aromatic systems. These correspond to electronic transitions within the conjugated π-system[14].

  • Effect of Substituents: The position of the longest wavelength absorption maximum (λ_max) is highly sensitive to the extent of conjugation and the presence of auxochromes (groups with non-bonding electrons) or other chromophores.

    • Bathochromic Shift (Red Shift): Adding an electron-donating group like -OCH₃ (an auxochrome) extends the conjugation through resonance, which lowers the energy gap between the HOMO and LUMO. This results in a shift of λ_max to a longer wavelength (a bathochromic shift)[15].

    • Hypsochromic Shift (Blue Shift): The effect of an EWG like -NO₂ can be more complex, but it often leads to a red shift as well by extending the conjugated system and creating charge-transfer character in the electronic transition[16]. The removal of the C≡N or Br group might lead to a slight blue shift as it reduces the overall size of the π-system and removes polarizability.

Table 3: Comparative UV-Vis Absorption Data (Predicted λ_max)

CompoundPredicted λ_max (nm)Expected Shift vs. ParentRationale
A (Parent) ~320-340-Baseline π→π* transition of the conjugated system.
B (-Br) ~315-335HypsochromicReduced molar mass and polarizability.
C (-CN) ~310-330HypsochromicNitrile group extends conjugation; its removal shortens it.
D (+OCH₃) ~340-360BathochromicEDG extends conjugation through resonance.
E (+NO₂) ~345-365BathochromicEWG extends conjugation and introduces charge-transfer character.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute stock solution of the analyte in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2-1.0 AU).

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to serve as the blank.

    • Fill the other cuvette with the sample solution.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

    • Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of a molecule and its fragments. It is definitive for determining the molecular weight and can offer structural clues based on fragmentation patterns[17][18].

  • Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. For compounds containing bromine, this will appear as a characteristic doublet (M⁺ and M+2) with a nearly 1:1 intensity ratio, due to the natural abundance of the two isotopes, ⁷⁹Br and ⁸¹Br[19][20]. This is a definitive indicator for the presence of a single bromine atom. Compound B will not show this pattern.

  • Nitrogen Rule: Compounds A, B, D, and E contain two nitrogen atoms (an even number), so they are expected to have an even nominal molecular weight. Compound C has one nitrogen atom (an odd number), and its molecular weight is odd (207/209), which can be a useful check.

  • Key Fragmentations:

    • Loss of Br•: A common fragmentation for brominated compounds is the loss of a bromine radical, leading to a prominent peak at [M-79]⁺ and [M-81]⁺.

    • Loss of HCN: Nitriles can undergo fragmentation by losing a neutral HCN molecule, resulting in a peak at [M-27]⁺.

    • Substituent Loss: Compounds D and E may show fragmentation corresponding to the loss of their respective substituents (e.g., loss of •CH₃ or •OCH₃ for the methoxy group; loss of •NO₂ for the nitro group).

Table 4: Comparative Mass Spectrometry Data (Key m/z Values)

CompoundMolecular FormulaMW (⁷⁹Br)Key Peaks (m/z) and Observations
A (Parent) C₁₀H₅BrN₂231.96232/234 (1:1) , 153 ([M-Br]⁺), 205 ([M-HCN]⁺)
B (-Br) C₁₀H₆N₂154.05154 (M⁺), 127 ([M-HCN]⁺). No 1:1 doublet.
C (-CN) C₉H₆BrN206.97207/209 (1:1) , 128 ([M-Br]⁺). Odd MW.
D (+OCH₃) C₁₁H₇BrN₂O261.97262/264 (1:1) , 183 ([M-Br]⁺), 235 ([M-HCN]⁺)
E (+NO₂) C₁₀H₄BrN₃O₂276.95277/279 (1:1) , 198 ([M-Br]⁺), 231 ([M-NO₂]⁺)
Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This is known as Electron Impact (EI) ionization and causes the molecule to lose an electron, forming a radical cation (M⁺•), which is often high in energy.

  • Mass Analysis: The newly formed ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Analytical Workflow

In practice, these techniques are used in concert to unambiguously identify a compound. The workflow diagram below illustrates a logical progression for characterizing a novel derivative of this compound.

G cluster_0 Characterization Workflow synthesis Synthesized Compound (e.g., Derivative of Cmpd A) ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir uv UV-Vis Spectroscopy synthesis->uv confirm_mw Confirm Molecular Weight & Elemental Composition (Br) ms->confirm_mw confirm_fg Confirm Functional Groups (C≡N, NO₂, OCH₃) ir->confirm_fg nmr NMR Spectroscopy (¹H, ¹³C, 2D) elucidate Elucidate Full 3D Structure & Isomer Confirmation nmr->elucidate confirm_conj Confirm Conjugated System & Electronic Properties uv->confirm_conj confirm_mw->nmr confirm_fg->nmr final Structure Confirmed elucidate->final confirm_conj->final

Caption: Integrated workflow for the spectroscopic characterization of novel compounds.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a study in the interplay of structure and electronic effects. Each functional group and substituent imparts a unique and predictable signature across NMR, IR, UV-Vis, and Mass spectra. By understanding the fundamental principles behind these techniques—shielding in NMR, vibrational modes in IR, electronic transitions in UV-Vis, and fragmentation in MS—researchers can confidently elucidate the structures of novel compounds, accelerating the process of discovery in drug development and materials science. This guide provides the foundational framework and experimental protocols necessary to perform such a comparative analysis with scientific rigor.

References

A Comparative Guide to the Efficacy of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromoisoquinoline-1-carbonitrile in Synthesis

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives are pivotal in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][3] The compound this compound is a particularly valuable building block for drug discovery professionals.[4][5][6] The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments. Simultaneously, the nitrile group at the C1 position offers a gateway for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to primary amines, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The choice of the palladium catalyst system—comprising the palladium precursor and, critically, the ancillary ligand—is paramount to the success of these transformations. This guide provides a comparative analysis of various palladium catalysts for several key cross-coupling reactions with this compound, offering field-proven insights and experimental data to aid researchers in catalyst selection and methods development.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods with a highly versatile and functional-group-tolerant catalytic approach.[9][10] This reaction is essential for installing amine functionalities, a common feature in many pharmaceutical agents, onto the isoquinoline core.

Causality in Catalyst Selection

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9][11] The success of this cycle, particularly with a sterically accessible and potentially sensitive substrate like this compound, hinges on the ligand.

  • First-generation ligands like triphenylphosphine (PPh₃) are often insufficient for efficient C-Br bond activation and can lead to slow reactions or catalyst decomposition.

  • Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and sterically hindered biaryl phosphines (e.g., XPhos, SPhos) have proven to be highly effective.[12] The large cone angle of these ligands promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition, while their electron-donating nature accelerates the reductive elimination.

A significant challenge in the amination of primary amines is the potential for a secondary reaction where the product amine undergoes oxidative addition with another molecule of aryl bromide, leading to the formation of a diarylamine impurity.[12] The selection of a catalyst system that promotes the primary amination at a much faster rate than the secondary pathway is therefore critical.

Comparative Performance of Palladium Catalysts for Amination

While direct data for this compound is sparse in the provided literature, extensive studies on the closely related 6-Bromoisoquinoline-1-carbonitrile offer a robust predictive model. The electronic environment of the C-Br bond is similar, making these findings highly relevant.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene802(S)-3-Amino-2-methylpropan-1-ol~75%[12]
Pd(OAc)₂BINAPNaOtBuTHF6515(S)-3-Amino-2-methylpropan-1-ol80%[12]

Data adapted from studies on 6-Bromoisoquinoline-1-carbonitrile, demonstrating a scalable and optimized process.[12]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example based on optimized conditions for related substrates.[12]

  • Reaction Setup: To a dry, argon-flushed Schlenk flask, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the chosen phosphine ligand (e.g., BINAP, 0.05 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (or THF) via syringe. Stir the mixture for 10 minutes. Add the amine coupling partner (1.2 equiv) followed by the palladium precursor (e.g., Pd(OAc)₂, 0.025 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 65-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Building C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[13][14][15] It provides a direct route to introduce aryl or vinyl substituents at the C4 position of the isoquinoline core.

Causality in Catalyst Selection

The Suzuki reaction's catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and finally, reductive elimination.[13][15]

  • Catalyst Choice: For reactive aryl bromides, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often highly effective.[16][17] This catalyst is a pre-formed, air-stable Pd(0) complex that readily enters the catalytic cycle. Other common systems involve a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to the active Pd(0) species.

  • Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[15] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used in polar solvent mixtures, such as dioxane/water or DMF, which aid in dissolving both the organic and inorganic reagents.[13][17]

Comparative Performance of Palladium Catalysts for Suzuki Coupling

The following data, sourced from protocols developed for 6-Bromoisoquinoline-1-carbonitrile, provides a strong starting point for reactions with the 4-bromo isomer.[17]

CatalystBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-Methoxyphenylboronic acidK₂CO₃1,4-Dioxane/H₂O (4:1)901292%[17]
PdCl₂(dppf)Phenylboronic acidCs₂CO₃DMF1006>90% (typical)[16]
Pd(OAc)₂/SPhos3-Fluorophenylboronic acidK₃PO₄Toluene/H₂O (10:1)804>95% (typical)[13]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods.[17]

  • Reaction Setup: In a reaction vial, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with argon for 5-10 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction Execution: Place the sealed vial in a preheated heating block (e.g., 90 °C) and stir vigorously.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[18][19] This reaction is invaluable for synthesizing precursors for "click" chemistry, creating rigid linkers in molecular scaffolds, and accessing a wide range of functionalized alkynes.

Causality in Catalyst Selection

The Sonogashira reaction uniquely employs a dual catalytic system.[18] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[20] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.

  • Catalyst System: The most common system is a combination of a palladium source, such as PdCl₂(PPh₃)₂, and copper(I) iodide (CuI).[21] The amine base (e.g., triethylamine or diisopropylamine) not only neutralizes the H-X byproduct but can also serve as the solvent.[22]

  • Side Reactions: A primary challenge is the potential for homocoupling of the terminal alkyne (Glaser coupling), which is also catalyzed by the copper species in the presence of oxygen.[23] Therefore, maintaining strictly anaerobic conditions is crucial for achieving high yields of the desired cross-coupled product.

Comparative Performance of Palladium Catalysts for Sonogashira Coupling

The following conditions are based on general protocols for the Sonogashira coupling of aryl bromides.[21][22]

Catalyst SystemAlkyneBase/SolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuITrimethylsilylacetyleneEt₃N / Toluene25 (RT)20>90% (typical)[21]
Pd(OAc)₂ / PPh₃ / CuIPhenylacetylenei-Pr₂NH / DMF608High (typical)[21]
Pd(PPh₃)₄ / CuI1-HeptynePiperidine / CH₃CN808Good (typical)[23]
Experimental Protocol: Sonogashira Coupling

This protocol is adapted from standard procedures for aryl bromides.[21][22]

  • Reaction Setup: To a heat-gun-dried and argon-flushed flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene and triethylamine (2:1 mixture) via syringe. Add the terminal alkyne (1.5 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor for completion by TLC. For less reactive partners, gentle heating (40-60 °C) may be required.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product via column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a powerful method for vinylation.[24][25] This allows for the introduction of substituted alkene moieties, which are versatile functional groups for further synthetic elaboration.

Causality in Catalyst Selection

The Heck catalytic cycle involves oxidative addition, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and regenerate a palladium-hydride species.[26] The base then regenerates the Pd(0) catalyst.

  • Catalyst and Ligands: While ligandless conditions (using Pd(OAc)₂) can be effective, particularly with aryl iodides, the use of phosphine ligands is generally necessary for aryl bromides to prevent palladium black precipitation and maintain catalytic activity.[24][27] Triphenylphosphine is a common choice. For more challenging substrates, bidentate ligands like BINAP can be employed.

  • Base and Selectivity: An organic base like triethylamine is often used. The regioselectivity of the alkene insertion and the geometry of the final product are key considerations. The reaction typically favors the formation of the trans-alkene product.[25]

Comparative Performance of Palladium Catalysts for the Heck Reaction

The following table outlines typical conditions for Heck reactions involving aryl bromides.

Catalyst PrecursorLigandAlkeneBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂PPh₃n-Butyl acrylateEt₃NDMF100High (typical)[24]
PdCl₂PPh₃StyreneKOAcDMA120Good (typical)[27]
Pd₂(dba)₃P(o-tol)₃Methyl acrylateK₂CO₃Acetonitrile80High (typical)[25]
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and the base (e.g., Et₃N, 1.5 equiv).

  • Inert Atmosphere: Purge the tube with argon.

  • Reagent Addition: Add the alkene (1.2 equiv) and the solvent (e.g., DMF).

  • Reaction Execution: Seal the tube and heat in an oil bath at 100-120 °C until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an appropriate organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizing the Process: Catalytic Cycles and Workflows

To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycle for palladium cross-coupling and a standard experimental workflow.

Palladium_Cross_Coupling_Cycle Generalized Catalytic Cycle for Pd Cross-Coupling cluster_inputs Pd0 Pd(0)Ln PdII Ar-Pd(II)L-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Int Ar-Pd(II)L-R or Ar-Pd(II)L-Amine PdII->PdII_Int Reagent Trans Transmetalation (Suzuki/Sonogashira) or Alkene Insertion (Heck) or Amine Coordination/Deprotonation (B-H) PdII_Int->Pd0 Product RedElim Reductive Elimination ArX Ar-X (this compound) Reagent R-M (Suzuki) R-H (Heck) R-NH₂ (B-H) Alkyne/Cu (Sonogashira) Product Ar-R (Product)

Caption: Generalized catalytic cycle for palladium cross-coupling.

Experimental_Workflow Typical Experimental Workflow Setup 1. Reaction Setup (Reagents, Solvent, Catalyst) Inert 2. Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Execute 3. Reaction Execution (Heating & Stirring) Inert->Execute Monitor 4. Monitoring (TLC, LC-MS) Execute->Monitor Monitor->Execute Reaction Incomplete Workup 5. Aqueous Workup (Quench & Extract) Monitor->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

This compound is a potent substrate for a variety of palladium-catalyzed cross-coupling reactions. For Buchwald-Hartwig amination , bulky, electron-rich phosphine ligands such as BINAP are critical for achieving high efficiency. For Suzuki-Miyaura couplings , standard catalysts like Pd(PPh₃)₄ often provide excellent yields under basic aqueous conditions. The dual Pd/Cu catalytic system remains the gold standard for Sonogashira couplings , provided anaerobic conditions are maintained to prevent homocoupling. Finally, the Heck reaction offers a reliable route to vinylated isoquinolines, typically using a Pd(OAc)₂/phosphine system. The choice of catalyst is not merely a matter of precedent but a rational decision based on the specific demands of the catalytic cycle for each named reaction. This guide provides the foundational data and mechanistic reasoning to empower researchers to make informed decisions, accelerating the synthesis of novel isoquinoline derivatives for drug discovery and beyond.

References

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